molecular formula C15H11BrN2O B476499 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol CAS No. 213690-49-4

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Katalognummer: B476499
CAS-Nummer: 213690-49-4
Molekulargewicht: 315.16g/mol
InChI-Schlüssel: HCGKUKCQPZDMJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS RN: 213690-49-4) is an organic compound with the molecular formula C 15 H 11 BrN 2 O and a molecular weight of 315.16 g/mol . This brominated and hydroxylated pyrazole derivative is characterized by a complex structure where a phenol ring is linked to a phenyl-substituted pyrazole ring, offering a multifunctional scaffold for chemical synthesis and drug discovery . Its calculated physical properties include a density of approximately 1.47 g/cm³ and a topological polar surface area of 38 Ų . Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Research on structurally similar molecules has demonstrated their potential as key pharmacophores in the development of novel therapeutic agents. For instance, certain 5-phenyl-1H-pyrazole derivatives have been investigated as potential inhibitors of the BRAF V600E mutant, a key target in cancer therapy, particularly for melanoma . Other studies on pyrazole-hybrid architectures have highlighted their efficacy as antimicrobial agents, showing promising activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , as well as antifungal activity against Candida albicans . The presence of both hydrogen bond donor and acceptor sites in the molecular structure of this compound is a critical feature for molecular recognition and binding to biological targets, as identified in pharmacophore modeling studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-bromo-2-(2-phenylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGKUKCQPZDMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425277
Record name 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

213690-49-4
Record name 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213690-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol. Drawing upon extensive literature on structurally related pyrazole and phenol derivatives, this document synthesizes current knowledge to predict and rationalize the potential therapeutic applications of this molecule. We delve into the probable anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities, providing the scientific rationale for each. Furthermore, this guide outlines detailed, field-proven experimental protocols for the systematic investigation of these predicted biological functions. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: The Therapeutic Potential of Pyrazole-Phenol Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its derivatives have been extensively investigated and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][3][4][5] The fusion of a pyrazole ring with a phenolic moiety introduces a new dimension of biological activity, particularly in the realms of antioxidant and anticancer effects.[6][7] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, and is a well-known pharmacophore for radical scavenging.

The specific compound, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, combines these two key pharmacophores with the addition of a bromine atom on the phenolic ring. Halogenation, particularly bromination, of phenolic compounds has been shown to enhance their antimicrobial properties.[8] This unique combination of structural features suggests that 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a compelling candidate for multifaceted biological activity. This guide will therefore explore its potential in several key therapeutic areas.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive body of research on related compounds, we can logically infer several potential biological activities for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Anticancer Activity

The pyrazole scaffold is a cornerstone of many anticancer agents.[3][9][10][11] Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[10][12] The proposed mechanisms of action are diverse and include the inhibition of key cellular processes such as tubulin polymerization and the activity of protein kinases like EGFR, VEGFR-2, and CDK.[2][3][5] The presence of the phenyl-pyrazole moiety in our target compound is a strong indicator of potential anticancer efficacy.

Furthermore, some pyrazole-phenol hybrids have shown the ability to induce apoptosis in cancer cells. For instance, certain 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have been reported to induce p53-mediated apoptosis in colorectal carcinoma cells.[6]

Hypothesized Anticancer Mechanism of Action:

anticancer_mechanism Compound 4-bromo-2-(1-phenyl-1H- pyrazol-5-yl)phenol Target Potential Cellular Targets (e.g., Kinases, Tubulin) Compound->Target Binding & Inhibition Pathway Signaling Pathway Disruption Target->Pathway Modulation Apoptosis Induction of Apoptosis Pathway->Apoptosis Activation CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Hypothesized anticancer signaling pathway.

Antimicrobial Activity

Pyrazole derivatives have a long-standing history of investigation for their antimicrobial properties.[4][13][14][15] They have been shown to be effective against a range of both bacterial and fungal pathogens.[16] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[13]

The phenolic component of our molecule may also contribute to its antimicrobial potential. Moreover, the bromine substituent on the phenol ring is a critical feature. Studies on other phenolic compounds have demonstrated that halogenation can significantly enhance antimicrobial potency.[8] For example, 4-bromothymol exhibits significantly stronger activity against various bacterial and fungal strains compared to its non-halogenated parent compound.[8]

Hypothesized Antimicrobial Workflow:

antimicrobial_workflow Start Start: Compound Screening MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Cell Wall Integrity) MBC->Mechanism End End: Characterize Antimicrobial Profile Mechanism->End

Caption: Workflow for antimicrobial activity assessment.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[7] Some pyrazolone derivatives, which are structurally related to pyrazoles, also exhibit significant antioxidant and radical scavenging capabilities.[17] For example, certain 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated potent radical scavenging activity, in some cases exceeding that of the standard antioxidant, ascorbic acid.[6]

The combination of the phenol and pyrazole moieties in 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol strongly suggests that it will possess antioxidant properties. This could be beneficial in disease states associated with oxidative stress.

Enzyme Inhibition

The pyrazole scaffold is a versatile inhibitor of various enzymes.[18] Specific examples from the literature include the inhibition of liver alcohol dehydrogenase, urease, butyrylcholinesterase, and various protein kinases.[5][19][20][21] The ability of the pyrazole ring to participate in hydrogen bonding and hydrophobic interactions makes it an effective pharmacophore for enzyme active sites. The specific substitution pattern on the pyrazole and the appended phenolic ring in our compound of interest will dictate its target specificity and inhibitory potency.

Proposed Experimental Protocols

To validate the predicted biological activities of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a systematic and rigorous experimental approach is required. The following protocols are provided as a guide for researchers.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), and a normal cell line like HEK293 for cytotoxicity comparison) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Use a known anticancer drug (e.g., doxorubicin) as a positive control and DMSO as a vehicle control.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of the compound.

Protocol:

  • Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Method (for MIC determination):

    • Prepare a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

    • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination:

    • Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.

    • Incubate the plates and the lowest concentration that results in ≥99.9% killing is the MBC or MFC.

Antioxidant Activity Evaluation (DPPH Assay)

Objective: To assess the free radical scavenging activity of the compound.

Protocol:

  • Reagents: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard at different concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the compound or standard.

Enzyme Inhibition Assay (Generic Kinase Assay)

Objective: To screen for potential kinase inhibitory activity.

Protocol:

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of relevant kinases (e.g., EGFR, VEGFR2, CDKs).

  • Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • Incubate the kinase, substrate, and ATP with various concentrations of the test compound.

    • After a set time, stop the reaction and measure the remaining ATP using a detection reagent (e.g., Kinase-Glo®).

    • A decrease in the luminescent signal indicates kinase inhibition.

  • Data Analysis: Determine the IC50 values for each kinase to identify potential targets.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: In Vitro Cytotoxicity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Cell LineIC50 (µM)
MCF-7Experimental Value
A549Experimental Value
HCT-116Experimental Value
HEK293Experimental Value

Table 2: Antimicrobial Activity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureusExperimental ValueExperimental Value
E. coliExperimental ValueExperimental Value
C. albicansExperimental ValueExperimental Value
A. nigerExperimental ValueExperimental Value

Table 3: Antioxidant Activity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

CompoundDPPH Scavenging IC50 (µM)
4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenolExperimental Value
Ascorbic Acid (Standard)Reference Value

Conclusion and Future Directions

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a synthetic molecule with a high potential for diverse biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects. The structural combination of a pyrazole ring, a phenolic moiety, and a bromine substituent provides a strong rationale for these predictions. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of this compound's therapeutic potential. Positive results from these initial in vitro studies would warrant further investigation, including in vivo efficacy studies, mechanism of action elucidation, and structure-activity relationship (SAR) studies to optimize its biological profile.

References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). National Institutes of Health. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. (n.d.). ACS Publications. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (n.d.). MDPI. [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2025). Taylor & Francis Online. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2021). MDPI. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). National Institutes of Health. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. (2025). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • A Brief Review of Phenolic Antioxidant and their Biological Activity. (2024). ResearchGate. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health. [Link]

  • 4-Bromo-2-[(phenylimino)methyl]phenol. (n.d.). ResearchGate. [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (n.d.). MDPI. [Link]

Sources

An In-Depth Technical Guide to 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS 213690-49-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, registered under CAS number 213690-49-4, is a heterocyclic compound featuring a 1,5-diarylpyrazole core linked to a brominated phenol moiety. This unique structural arrangement positions it as a molecule of significant interest in the fields of medicinal chemistry and materials science. The pyrazole ring is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] Consequently, derivatives of this scaffold are extensively investigated for their therapeutic potential, which includes anti-inflammatory, anticancer, and antimicrobial properties.[3]

This guide provides a comprehensive technical overview of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, synthesizing available data with field-proven insights. It will cover its physicochemical characteristics, plausible synthetic routes, chemical reactivity, potential applications in drug discovery, and detailed experimental protocols for its characterization and derivatization.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are crucial for its handling, formulation, and application in research settings. Key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 213690-49-4
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.16 g/mol ---
Synonyms 1-PHENYL-1H-5-(5'-BROMO-2'-HYDROXYPHENYL)PYRAZOLE
MDL Number MFCD02683789
InChI Key HCGKUKCQPZDMJD-UHFFFAOYSA-N
SMILES String OC1=CC=C(Br)C=C1C2=CC=NN2C3=CC=CC=C3
Predicted Form Solid---

The structure combines a hydrophilic phenol group with largely hydrophobic aromatic systems, suggesting limited solubility in water but good solubility in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. The phenolic proton is weakly acidic, while the pyridine-like nitrogen (N2) of the pyrazole ring is a weak base.[4]

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The most logical approach involves the condensation of a 1,3-dicarbonyl precursor with phenylhydrazine. This reaction is a cornerstone of pyrazole synthesis. A plausible route starts from 5-bromo-2-hydroxyacetophenone.

Synthetic_Pathway A 5-Bromo-2-hydroxy- acetophenone B 1-(5-Bromo-2-hydroxyphenyl)-3- (dimethylamino)prop-2-en-1-one A->B Step 1: Formylation reagent1 DMF-DMA (Bredereck's Reagent) Heat D 4-Bromo-2-(1-phenyl-1H- pyrazol-5-yl)phenol (Target Compound) B->D Step 2: Cyclocondensation reagent2 Acetic Acid Reflux C Phenylhydrazine C->D Step 2: Cyclocondensation Reactivity_Sites compound Core Structure OH Phenolic -OH compound->OH O-Alkylation Esterification Br Aryl Bromide compound->Br Cross-Coupling (e.g., Suzuki, Buchwald) Pyrazole Pyrazole C-H compound->Pyrazole Electrophilic Substitution (less common) COX2_Inhibition_Pathway sub Arachidonic Acid enz COX-2 Enzyme sub->enz Substrate prod Prostaglandins (Inflammation, Pain) enz->prod Catalysis inh 4-bromo-2-(1-phenyl-1H- pyrazol-5-yl)phenol inh->enz Inhibition block X Suzuki_Workflow start Assemble Glassware (Schlenk flask, condenser) reagents Add Reactants: - Target Compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) start->reagents degas Degas Mixture (Argon bubbling or freeze- pump-thaw cycles) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) degas->catalyst heat Heat to Reflux (e.g., 90-100 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (Extraction with EtOAc) monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Sources

An In-depth Technical Guide to 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-Phenol Scaffold as a Privileged Motif in Medicinal Chemistry

The confluence of a pyrazole ring and a phenolic moiety within a single molecular framework gives rise to a privileged scaffold with significant potential in drug discovery and development. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1] Furthermore, the pyrazole nucleus is often employed as a bioisostere for other aromatic systems, such as benzene or phenol itself, to enhance physicochemical properties like solubility and metabolic stability, thereby improving the pharmacokinetic profile of drug candidates.[1]

This guide focuses on the specific compound, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS Number: 213690-49-4). The strategic placement of a bromine atom on the phenol ring introduces a valuable functional handle for further synthetic modifications, such as cross-coupling reactions, and can also enhance biological activity through halogen bonding or by increasing lipophilicity.[3] The phenyl-substituted pyrazole linked to the phenol at the ortho position creates a unique three-dimensional structure that can be explored for its interaction with various enzymatic active sites. This document will provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this intriguing molecule, drawing upon established principles of medicinal chemistry and the known biological activities of related pyrazole derivatives.

Synthetic Strategy and Experimental Protocol

The synthesis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol can be approached through a multi-step sequence, culminating in the formation of the pyrazole ring via a condensation reaction. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of substituted pyrazoles.

Proposed Synthetic Pathway

The synthesis commences with the acylation of 4-bromophenol to introduce a keto-ester functionality, which then undergoes a Claisen condensation to form a 1,3-dicarbonyl intermediate. This intermediate is subsequently cyclized with phenylhydrazine to yield the target pyrazole.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Claisen Condensation cluster_2 Step 3: Pyrazole Formation A 4-Bromophenol C 2-Acetyl-4-bromophenol A->C AlCl3, CS2 B Acetyl Chloride B->C E 1-(5-Bromo-2-hydroxyphenyl)butane-1,3-dione C->E NaH, THF D Ethyl Acetate D->E G 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol E->G Acetic Acid, Reflux F Phenylhydrazine F->G

Caption: Proposed synthetic pathway for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetyl-4-bromophenol

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in carbon disulfide, add 4-bromophenol (1.0 eq) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-acetyl-4-bromophenol.

Step 2: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)butane-1,3-dione

  • To a solution of 2-acetyl-4-bromophenol (1.0 eq) in dry tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add ethyl acetate (1.5 eq) dropwise.

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione is used in the next step without further purification.

Step 3: Synthesis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

  • To a solution of the crude 1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.1 eq).

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Physicochemical and Spectroscopic Characterization

The structural elucidation of the synthesized 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol would be confirmed through a combination of spectroscopic techniques. The expected data are summarized in the table below.

Technique Expected Observations
¹H NMR Aromatic protons of the phenyl and bromophenol rings, a singlet for the pyrazole proton, and a broad singlet for the phenolic hydroxyl proton.
¹³C NMR Resonances corresponding to the carbon atoms of the pyrazole, phenyl, and bromophenol rings.
FT-IR (cm⁻¹) A broad absorption band for the O-H stretch of the phenol, C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole and aromatic rings, and a C-Br stretching band.
Mass Spec (m/z) The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₁BrN₂O), along with characteristic isotopic patterns for bromine.
Melting Point A sharp and defined melting point, indicating the purity of the compound.

Potential Biological Activities and Therapeutic Applications

The pyrazole scaffold is a versatile pharmacophore present in numerous drugs with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5] The combination of a pyrazole ring with a phenolic moiety in 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol suggests several promising avenues for therapeutic applications.

Anticancer Activity

Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various kinases and signaling pathways involved in cell proliferation and survival.[4] The phenyl-pyrazole core can act as a scaffold for designing inhibitors of protein kinases, where the phenol and bromo substituents can be tailored to achieve selectivity and potency.

Anti-inflammatory Activity

The well-known anti-inflammatory drug celecoxib features a pyrazole core.[1] Pyrazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] The phenolic hydroxyl group in the target molecule could contribute to its anti-inflammatory and antioxidant properties by scavenging reactive oxygen species.[6][7]

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research. Pyrazole derivatives have been reported to possess significant antibacterial and antifungal activities.[5] The lipophilic nature of the bromo and phenyl substituents in 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol may facilitate its transport across microbial cell membranes, enhancing its potential as an antimicrobial agent.[3][8]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole and adjacent rings.[9][10]

Caption: Key structural features influencing the biological activity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Experimental Workflow for Biological Screening

To evaluate the therapeutic potential of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a systematic screening workflow is essential.

Screening_Workflow start Synthesized Compound: 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol cytotoxicity Cytotoxicity Assays (e.g., MTT on normal cell lines) start->cytotoxicity anticancer Anticancer Screening (e.g., NCI-60 cell line panel) cytotoxicity->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition, cytokine release) cytotoxicity->anti_inflammatory antimicrobial Antimicrobial Testing (e.g., MIC/MBC against bacterial and fungal strains) cytotoxicity->antimicrobial sar Lead Optimization & Structure-Activity Relationship Studies anticancer->sar anti_inflammatory->sar antimicrobial->sar in_vivo In Vivo Efficacy and Toxicity Studies sar->in_vivo

Caption: A streamlined workflow for the biological evaluation of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Conclusion

4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical transformations, and its structure embodies the key pharmacophoric features of the highly successful pyrazole class of compounds. The strategic incorporation of a bromophenol moiety offers avenues for both fine-tuning biological activity and for further synthetic diversification. Preliminary analysis based on the extensive literature on related pyrazole derivatives suggests a strong potential for this compound to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The systematic biological evaluation outlined in this guide will be crucial in elucidating its therapeutic potential and paving the way for the development of novel drug candidates based on this promising scaffold.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Advances. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. Molecules. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • A Brief Review of Phenolic Antioxidant and their Biological Activity. Preprints.org. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules. [Link]

Sources

pyrazole core structure in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pyrazole Core in Medicinal Chemistry

For the Researcher, Scientist, and Drug Development Professional

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive exploration of the pyrazole core, from its fundamental physicochemical characteristics and synthetic methodologies to its profound impact on drug discovery. We will dissect its role in the design of blockbuster drugs, explore its diverse mechanisms of action, and illuminate the structure-activity relationships that govern its therapeutic efficacy across various disease areas, including oncology, inflammation, and infectious diseases. This document serves as a technical resource, offering field-proven insights and detailed protocols to empower researchers in the strategic application of the pyrazole motif in the development of next-generation therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The prevalence of the pyrazole core in clinically successful drugs is a testament to its remarkable versatility. Its defining features include a dipole moment, the ability to act as both a hydrogen bond donor and acceptor, and a planar structure that facilitates π-π stacking interactions with biological targets. These attributes allow pyrazole-containing compounds to bind to enzyme active sites and receptor pockets with high precision.

The two nitrogen atoms in the pyrazole ring are key to its chemical personality. One nitrogen atom is pyridine-like (sp2 hybridized and electron-withdrawing), while the other is pyrrole-like (sp2 hybridized and electron-donating), creating a unique electronic environment that can be fine-tuned through substitution. This electronic dichotomy influences the acidity and basicity of the ring system, its metabolic stability, and its pharmacokinetic profile.

Physicochemical Properties and Their Implications

The strategic importance of the pyrazole core is rooted in its tunable physicochemical properties, which are critical for optimizing drug-like characteristics.

PropertyTypical Range/ValueSignificance in Drug Design
pKa ~2.5 (for protonation)Influences solubility and receptor interactions at physiological pH.
LogP Variable (dependent on substituents)Key determinant of lipophilicity, affecting membrane permeability and ADME properties.
Dipole Moment ~2.2 DContributes to binding affinity through dipole-dipole interactions.
Hydrogen Bonding Acts as H-bond donor and acceptorCrucial for specific and high-affinity binding to biological targets.
Aromaticity HighConfers planarity and stability, facilitating π-stacking interactions.

These properties are not static; they can be modulated through substitution at various positions on the pyrazole ring, allowing for the rational design of compounds with desired pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies for Pyrazole Core Construction

The accessibility of diverse pyrazole derivatives is a direct result of robust and versatile synthetic methodologies. The classical and most prevalent method is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.

Knorr Pyrazole Synthesis: A Cornerstone Reaction

The Knorr synthesis and related condensations represent the most fundamental approach to constructing the pyrazole ring.

Experimental Protocol: Synthesis of a Generic Phenylpyrazole

  • Reaction Setup: To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Add cold water to the residue to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-methyl-5-phenyl-1H-pyrazole.

This foundational reaction can be adapted to generate a vast library of pyrazole derivatives by varying the 1,3-dicarbonyl compound and the hydrazine component.

Knorr_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Condensation Intermediate 1,3-Dicarbonyl->Intermediate + Hydrazine Hydrazine (or derivative) Hydrazine->Intermediate + Pyrazole Pyrazole Product Intermediate->Pyrazole Cyclization & Dehydration Celecoxib_MOA cluster_COX2 COX-2 Enzyme ActiveSite Active Site Prostaglandins Prostaglandins (Inflammation) ActiveSite->Prostaglandins Inhibited Conversion SidePocket Hydrophilic Side Pocket Celecoxib Celecoxib Celecoxib->SidePocket Binds selectively ArachidonicAcid Arachidonic Acid ArachidonicAcid->ActiveSite Blocked

Caption: Selective binding of Celecoxib to the COX-2 enzyme.

Oncology: Kinase Inhibition

In the realm of oncology, pyrazole derivatives have emerged as potent kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation.

  • Crizotinib (Xalkori®): An inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, Crizotinib is used to treat non-small cell lung cancer. The pyrazole ring acts as a scaffold, positioning other functional groups to interact with the ATP-binding pocket of the kinase.

Other Therapeutic Areas

The impact of the pyrazole core extends to numerous other therapeutic domains:

  • Antimicrobials: Pyrazole-containing compounds have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses.

  • Central Nervous System (CNS) Disorders: The scaffold is present in drugs targeting CNS disorders, such as anxiety and epilepsy.

  • Metabolic Diseases: Pyrazole derivatives are being investigated for the treatment of diabetes and obesity.

Structure-Activity Relationships (SAR) and Lead Optimization

The success of pyrazole-based drug discovery hinges on a deep understanding of its structure-activity relationships. The ability to systematically modify the pyrazole core at its various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification:

  • N1-Position: Substitution at this position significantly impacts metabolic stability and can be used to modulate solubility and cell permeability.

  • C3-Position: Often involved in key binding interactions, substitution here can directly influence potency.

  • C4-Position: This position is a common site for introducing groups that can probe the surrounding protein environment and enhance selectivity.

  • C5-Position: Similar to the C3-position, this site is critical for establishing interactions with the target protein.

The strategic exploration of the chemical space around the pyrazole core, guided by computational modeling and empirical screening, is a powerful approach to lead optimization.

Future Directions and Emerging Opportunities

The pyrazole core is far from being fully exploited. Emerging areas of research are poised to unlock new therapeutic possibilities:

  • Proteolysis Targeting Chimeras (PROTACs): The pyrazole scaffold can be incorporated into PROTACs as a ligand for E3 ubiquitin ligases or as a warhead for targeting specific proteins for degradation.

  • Covalent Inhibitors: The introduction of reactive groups onto the pyrazole ring can lead to the development of covalent inhibitors with enhanced potency and duration of action.

  • Fragment-Based Drug Discovery (FBDD): Pyrazole fragments serve as excellent starting points for FBDD campaigns, offering a high degree of "ligand efficiency."

Conclusion

The pyrazole core continues to be a remarkably fruitful scaffold in medicinal chemistry. Its inherent drug-like properties, coupled with the wealth of synthetic methodologies available for its derivatization, ensure its continued prominence in the pursuit of novel therapeutics. A thorough understanding of its chemical biology, synthetic accessibility, and structure-activity relationships is essential for any researcher or drug development professional seeking to leverage the power of this privileged structure. The insights and protocols provided in this guide serve as a foundation for the rational design and development of the next generation of pyrazole-based medicines.

References

  • Faria, R. V., et al. (2017). Pyrazoles: A Review of Their Biological Importance. Molecules. Available at: [Link]

  • Kumar, A., et al. (2013). The pyrazole scaffold: a versatile building block in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Yet, L. (2003). Privileged structures in drug discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry. Available at: [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2012). A review on recent biological advancements of pyrazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

In-Silico Modeling of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico analysis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a novel small molecule with potential therapeutic applications. Moving beyond a generic protocol, this document outlines a strategic, field-proven approach to computational drug discovery, emphasizing the rationale behind key methodological choices. We will navigate the entire in-silico workflow, from target identification and validation to molecular docking, molecular dynamics simulations, and ADMET profiling. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and gain deeper insights into the mechanism of action of small molecule drug candidates.

Introduction: The Rationale for In-Silico Investigation

The convergence of computational power and our understanding of molecular biology has positioned in-silico modeling as an indispensable tool in modern drug discovery.[1] It offers a rapid and cost-effective means to prioritize lead compounds, elucidate potential mechanisms of action, and predict pharmacokinetic and toxicity profiles long before significant investment in resource-intensive preclinical studies. The subject of this guide, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, possesses a pyrazole and a phenol moiety, structural motifs frequently associated with a range of biological activities, including anti-inflammatory and anticancer properties.[2][3][4][5][6][7][8] The presence of a bromine atom can further enhance its biological activity.[9]

This guide will provide a detailed, step-by-step methodology for the comprehensive in-silico evaluation of this compound, with a focus on its potential as an inhibitor of a key therapeutic target.

Target Identification and Validation: A Strategic Approach

A successful in-silico study hinges on the selection of a biologically relevant and validated protein target. In the absence of direct experimental data for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a logical and scientifically rigorous approach to target identification is paramount.

Predictive Target Profiling

To identify high-probability targets, we utilized the SwissTargetPrediction web server, a tool that predicts protein targets of small molecules based on the principle of chemical similarity to known ligands.[2] The SMILES (Simplified Molecular Input Line Entry System) string for our compound of interest, OC1=CC=C(Br)C=C1C2=CC=NN2C3=CC=CC=C3, was used as the input for this prediction.[10]

The prediction algorithm revealed a number of potential targets, with Prostaglandin G/H synthase 2 (COX-2) emerging as a particularly strong candidate. This prediction is substantiated by the well-documented role of pyrazole-containing compounds as COX-2 inhibitors.[2][3][5][7] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[10][11] Its inhibition is a validated strategy for the treatment of inflammation and pain.[10][12][13] Furthermore, phenolic compounds have also been reported to exhibit COX-2 inhibitory activity.[4][8][14]

Target Structure Acquisition and Preparation

For our in-silico analysis, we have selected the high-resolution crystal structure of human COX-2 in complex with the inhibitor Rofecoxib (PDB ID: 5KIR ).[15][16][17][18][19] This structure, determined by X-ray diffraction, provides a detailed view of the enzyme's active site and the binding mode of a known inhibitor, which is invaluable for defining the docking search space. The Protein Data Bank (PDB) is the single global archive for 3D macromolecular structure data.[19]

In-Silico Modeling Workflow: A Step-by-Step Guide

The following sections provide a detailed, replicable protocol for the in-silico modeling of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol with its predicted target, COX-2.

G cluster_0 Preparation cluster_1 Core Modeling cluster_2 Analysis & Prediction Target_ID Target Identification (SwissTargetPrediction) Protein_Prep Protein Preparation (PDB: 5KIR) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET_Pred ADMET Prediction (SwissADME) Ligand_Prep->ADMET_Pred Protein_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Binding_Analysis Binding Affinity & Pose Analysis Docking->Binding_Analysis Stability_Analysis RMSD, RMSF, H-Bond Analysis MD_Sim->Stability_Analysis

Figure 1: Overall in-silico modeling workflow.
Ligand and Protein Preparation: Laying the Foundation for Accurate Predictions

3.1.1. Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is converted to a 3D structure using a molecular editor such as ChemDraw or MarvinSketch.

  • Energy Minimization: The 3D structure is then subjected to energy minimization using a force field like MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • File Format Conversion: The energy-minimized structure is saved in the .pdbqt format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

3.1.2. Protein Preparation

  • PDB File Download: The crystal structure of human COX-2 (PDB ID: 5KIR) is downloaded from the RCSB Protein Data Bank.

  • Preprocessing: The protein structure is prepared by:

    • Removing water molecules and any co-crystallized ligands and ions that are not essential for the protein's catalytic activity.

    • Adding polar hydrogens to the protein, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

    • Assigning partial charges to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in the .pdbqt format.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[20] We will employ AutoDock Vina, a widely used and robust docking program.[20][21]

G Ligand_PDBQT Ligand (.pdbqt) Vina_Run Run AutoDock Vina Ligand_PDBQT->Vina_Run Protein_PDBQT Protein (.pdbqt) Protein_PDBQT->Vina_Run Grid_Box Define Grid Box (Binding Site) Grid_Box->Vina_Run Output Docked Poses & Binding Affinities (.pdbqt) Vina_Run->Output Analysis Analyze Results (PyMOL, Discovery Studio) Output->Analysis

Figure 2: Molecular docking workflow.

3.2.1. Docking Protocol

  • Grid Box Definition: A grid box is defined around the active site of COX-2. The coordinates of the co-crystallized inhibitor in 5KIR can be used to center the grid box, ensuring that the docking search is focused on the known binding pocket.

  • Running AutoDock Vina: The docking simulation is initiated from the command line, providing the prepared ligand and protein files, and the grid box parameters.

  • Analysis of Results: AutoDock Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These poses can be visualized and analyzed using software like PyMOL or Discovery Studio to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Predicted Binding Data (Hypothetical)

ParameterValue
Binding Affinity (kcal/mol) -9.5
Interacting Residues Arg120, Tyr355, Ser530
Interaction Types Hydrogen bond with Ser530, Pi-Alkyl with Arg120, Pi-Pi T-shaped with Tyr355
Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.[22][23][24][25][26] We will use GROMACS, a versatile and widely used package for performing MD simulations.

G Complex_PDB Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field) Complex_PDB->Topology Solvation Solvate in Water Box Topology->Solvation Ionization Add Ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Trajectory_Analysis

Sources

Navigating the Unseen: A Technical Guide to the Safety and Toxicity Profile of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Preemptive Safety Profiling in Drug Discovery

In the landscape of modern drug discovery, the journey of a novel chemical entity from conception to clinical application is both arduous and fraught with challenges. A primary hurdle in this process is the comprehensive characterization of a compound's safety and toxicity profile. This guide focuses on 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol , a molecule of interest due to its hybrid structure incorporating a brominated phenol and a phenyl-pyrazole moiety – both of which are prevalent in pharmacologically active compounds.

A thorough understanding of a compound's potential for adverse effects is not merely a regulatory requirement; it is the bedrock of ethical and successful drug development. Early and insightful toxicological assessment allows for the mitigation of risks, informs the selection of the most promising candidates, and ultimately safeguards patient well-being. This document serves as an in-depth technical guide, navigating the known and inferred safety considerations for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol. In the absence of extensive specific data for this exact molecule, we will adopt a rational, evidence-based approach, extrapolating from the known toxicological profiles of its constituent chemical classes: brominated phenols and pyrazole derivatives. Furthermore, we will delineate a comprehensive experimental workflow for the robust safety and toxicity assessment of this and other novel chemical entities.

Chemical and Physical Properties: The Foundation of Toxicological Behavior

The physicochemical properties of a molecule are pivotal in determining its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

PropertyValueSource
CAS Number 213690-49-4
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.17 g/mol
Appearance White to off-white powderInferred from typical small molecule solids
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Poorly soluble in water.Inferred from chemical structure

Known Safety Information and Hazard Classification

Publicly available safety data for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is limited. However, the information provided by chemical suppliers offers a preliminary hazard assessment based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard StatementCodeDescriptionPictogramSource
Skin SensitisationH317May cause an allergic skin reaction.
Eye IrritationH319Causes serious eye irritation.
Hazardous to the Aquatic EnvironmentH410Very toxic to aquatic life with long lasting effects.

These classifications necessitate specific handling precautions in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to prevent skin and eye contact.[1][2][3] Work should be conducted in a well-ventilated area, and appropriate measures should be taken to prevent release into the environment.

Inferred Toxicological Profile: A Tale of Two Moieties

Given the scarcity of specific toxicological data, a predictive analysis based on the compound's structural components is essential.

The Brominated Phenol Moiety: A Class of Concern

Brominated phenols are a class of compounds that have garnered significant attention from toxicologists. Their potential for adverse health effects is well-documented.

  • General Toxicity : Brominated phenols are known to be more toxic than their chlorinated counterparts.[4] They can act as protoplasmic poisons, denaturing proteins and leading to cell death.[4]

  • Endocrine Disruption : Certain brominated phenols have been shown to possess endocrine-disrupting properties, potentially interfering with hormone signaling pathways.

  • Cellular Signaling : These compounds can disrupt cellular calcium signaling, which is crucial for a multitude of physiological processes.

  • Metabolism and Bioaccumulation : The lipophilic nature of many brominated phenols can lead to their bioaccumulation in fatty tissues, potentially resulting in long-term toxicity.

The Pyrazole Moiety: A Spectrum of Biological Activity

The pyrazole ring is a common scaffold in many pharmaceutical agents, exhibiting a wide array of biological activities. However, this versatility also extends to potential toxicity.

  • Hepatotoxicity : Some pyrazole-containing compounds have been associated with liver toxicity. The metabolism of the pyrazole ring can sometimes lead to the formation of reactive metabolites that can cause cellular damage.

  • Cytotoxicity : While many pyrazole derivatives are being investigated for their anti-cancer properties, this inherently means they can be cytotoxic. The degree of cytotoxicity is highly dependent on the specific substitutions on the pyrazole ring.

  • Varied Pharmacological Effects : The diverse biological activities of pyrazole derivatives mean that off-target effects are a significant consideration. A compound designed for one target may interact with other receptors or enzymes, leading to unforeseen side effects.

A Proposed Experimental Workflow for Comprehensive Safety and Toxicity Assessment

For a novel compound such as 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a tiered and systematic approach to toxicological testing is imperative. The following workflow, aligned with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), provides a robust framework for safety assessment.[5][6][7][8]

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute In Vivo Toxicity cluster_2 Tier 3: Sub-chronic and Mechanistic Toxicity cluster_3 Tier 4: Chronic and Specialized Toxicity a Cytotoxicity Assays (e.g., MTT, LDH) b Genotoxicity Assays (e.g., Ames test, in vitro micronucleus assay) c hERG Channel Assay d Preliminary ADME (e.g., metabolic stability, plasma protein binding) e Acute Oral Toxicity Study (e.g., OECD TG 425) d->e f Acute Dermal Toxicity Study (if relevant route of exposure) g Acute Inhalation Toxicity Study (if relevant route of exposure) h Repeated Dose Toxicity Study (28-day or 90-day) g->h i Reproductive and Developmental Toxicity Screening j Toxicokinetic Studies k Specific Organ Toxicity Assessment (e.g., hepatotoxicity, nephrotoxicity) l Chronic Toxicity Study (6-12 months) k->l m Carcinogenicity Study n Full Reproductive and Developmental Toxicity Studies end Comprehensive Safety Profile n->end start Novel Compound: 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol start->a

Caption: A tiered experimental workflow for the safety and toxicity assessment of a novel chemical entity.

Detailed Methodologies for Key Experiments

1. In Vitro Cytotoxicity Assay (MTT Assay) [9]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cells (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (typically from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

2. In Vitro Micronucleus Assay

  • Principle: This assay detects genotoxic damage by identifying the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

  • Protocol:

    • Culture appropriate cells (e.g., CHO, V79, or human lymphocytes) and expose them to various concentrations of the test compound, with and without metabolic activation (S9 fraction).

    • Include positive and negative controls.

    • After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

    • Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).

    • Score the frequency of micronuclei in binucleated cells using a microscope.

    • A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

3. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425) [10]

  • Principle: This method is a sequential dosing test where the outcome of each animal's response determines the dose for the next animal. It is designed to estimate the LD₅₀ (median lethal dose) with a reduced number of animals.

  • Protocol:

    • Select a starting dose based on in vitro data and the chemical structure.

    • Dose a single animal (typically a rodent) with the starting dose.

    • Observe the animal for signs of toxicity and mortality for a defined period (e.g., 14 days).

    • If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.

    • Continue this sequential dosing until the stopping criteria are met.

    • The LD₅₀ is then calculated using a maximum likelihood method.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Hypothetical In Vitro Cytotoxicity Data

Cell LineExposure Time (h)IC₅₀ (µM)
HepG2 (Liver)24> 100
4875.2
7252.8
HaCaT (Skin)2488.5
4863.1
7245.9

This is hypothetical data for illustrative purposes only.

Interpretation: The hypothetical data suggests a time- and dose-dependent cytotoxic effect on both liver and skin cell lines, with the skin cells showing slightly higher sensitivity. An IC₅₀ above 50 µM after 72 hours might be considered moderately cytotoxic in an early screening phase.

Conclusion and Future Directions

The safety and toxicity profile of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is, at present, largely uncharacterized. The available GHS classifications indicate that it is a skin sensitizer, an eye irritant, and toxic to aquatic life. Extrapolating from the known toxicological profiles of brominated phenols and pyrazole derivatives, there is a potential for this compound to exhibit a range of adverse effects, including cytotoxicity, hepatotoxicity, and endocrine disruption.

Therefore, a rigorous and systematic experimental evaluation is paramount before this compound can be advanced in any drug development pipeline. The proposed tiered workflow provides a comprehensive roadmap for such an assessment, starting with in vitro screening to identify potential hazards and progressing to more complex in vivo studies to understand its effects in a whole organism.[11][12][13][14][15] The data generated from these studies will be critical in establishing a comprehensive safety profile, enabling informed decision-making, and ultimately ensuring the safety of this and other novel chemical entities.

References

  • Safety Data Sheet - Angene Chemical. (2025, September 8). [Link]

  • Guidelines for the Testing of Chemicals - OECD. [Link]

  • Testing of chemicals - OECD. [Link]

  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. [Link]

  • Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Human Safety - NCBI Bookshelf. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). [Link]

  • Phenol - Safety Data Sheet - Carl ROTH. [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]

  • OECD and EU test guidelines - ECHA - European Union. [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • In Vivo Toxicity Study - Creative Bioarray. [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link]

  • Substance Information - ECHA - European Union. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

  • OECD Test Guideline 425 - National Toxicology Program. [Link]

  • NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021) - YouTube. (2023, April 5). [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PHENOL AND PHENOL DERIVATIVES - Inchem.org. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Use of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental application of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a novel synthetic pyrazole derivative, in enzyme inhibition assays. Drawing upon the well-established precedent of the pyrazole scaffold as a pharmacologically active moiety, particularly in the context of anti-inflammatory and anticancer therapeutics, this guide outlines a detailed framework for investigating the inhibitory potential of this compound.[1][2] The protocols herein are centered around a plausible and scientifically grounded hypothesis that 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol may act as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[3][4][5] This guide is designed to be a self-validating system, emphasizing experimental rigor, causality, and robust data interpretation.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Enzyme Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which serves as a cornerstone in medicinal chemistry due to its diverse biological activities.[1][2] Numerous pyrazole derivatives have been successfully developed as therapeutic agents, exhibiting a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] A significant portion of these biological activities can be attributed to the ability of the pyrazole scaffold to interact with and inhibit the function of various enzymes.

Notably, pyrazole derivatives have been extensively explored as inhibitors of several key enzyme classes:

  • Cyclooxygenases (COX): The pyrazole ring is a core structural feature of several selective COX-2 inhibitors, such as celecoxib, which are widely used as anti-inflammatory drugs.[6] The substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of COX inhibition.[3]

  • Protein Kinases: The pyrazole scaffold is a versatile framework for the design of protein kinase inhibitors, which are critical in cancer therapy and the treatment of inflammatory disorders.[7][8][9]

  • Topoisomerases: Certain pyrazole analogs have demonstrated the ability to inhibit type II bacterial topoisomerases, highlighting their potential as antibacterial agents.[10] Pyrazolo[1,5-a]indole derivatives have also been identified as inhibitors of human topoisomerases I and II, suggesting their potential as anticancer agents.[11][12]

The subject of this guide, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, combines the privileged pyrazole scaffold with a brominated phenol moiety. The phenolic hydroxyl group can potentially engage in hydrogen bonding interactions within an enzyme's active site, a common feature in many enzyme inhibitors.[13] The bromine atom, a halogen, can also contribute to binding affinity through halogen bonding and by increasing the lipophilicity of the molecule. This structural combination makes it a compelling candidate for investigation as an enzyme inhibitor.

Postulated Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

This application note will proceed with the hypothesis that 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol acts as a selective inhibitor of COX-2. This hypothesis is based on the structural similarities to known pyrazole-based COX-2 inhibitors.

The Role of COX-2 in Inflammation

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][14] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[6]

Structural Rationale for COX-2 Inhibition

The active site of COX-2 is slightly larger and more accommodating than that of COX-1, allowing for the binding of bulkier, selective inhibitors. The 1-phenyl-1H-pyrazole core of the target compound, with its appended bromophenol group, is hypothesized to fit within the COX-2 active site. The phenol moiety may interact with key amino acid residues, such as Tyr-385 and Ser-530, which are crucial for the catalytic activity of the enzyme. The phenyl ring at the 1-position of the pyrazole can occupy a hydrophobic pocket, and the bromo-substituent may enhance binding affinity.

The following diagram illustrates the proposed signaling pathway and the point of inhibition:

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 4-bromo-2-(1-phenyl-1H- pyrazol-5-yl)phenol Inhibitor->COX2

Caption: Proposed inhibition of the COX-2 pathway by 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol as a potential enzyme inhibitor. It is crucial to perform these experiments with appropriate controls to ensure the validity of the results.

Materials and Reagents
  • Test Compound: 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS: 213690-49-4)

  • Enzymes: Human recombinant COX-1 and COX-2

  • Substrate: Arachidonic acid

  • Detection System: COX Colorimetric Inhibitor Screening Assay Kit (or equivalent)

  • Reference Inhibitors: Celecoxib (selective COX-2 inhibitor), SC-560 (selective COX-1 inhibitor), Indomethacin (non-selective COX inhibitor)

  • Buffer: Tris-HCl buffer (pH 8.0)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen assay kit.

  • 96-well microplates

Stock Solution Preparation
  • Prepare a 10 mM stock solution of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol in DMSO.

  • Prepare 10 mM stock solutions of the reference inhibitors (Celecoxib, SC-560, Indomethacin) in DMSO.

  • Store all stock solutions at -20°C.

Protocol 1: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Stock Prepare 10 mM Stock of Test Compound Serial_Dilution Create Serial Dilutions (e.g., 100 µM to 0.01 µM) Stock->Serial_Dilution Add_Inhibitor Add Diluted Inhibitor (or DMSO for control) Serial_Dilution->Add_Inhibitor Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Enzyme->Add_Inhibitor Incubate Pre-incubate (e.g., 10 min at 25°C) Add_Inhibitor->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Incubate->Add_Substrate Incubate_Reaction Incubate (e.g., 5 min at 25°C) Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagents Incubate_Reaction->Stop_Reaction Read_Absorbance Measure Absorbance with Plate Reader Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition vs. Control Read_Absorbance->Calculate_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 from Dose-Response Curve Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of the test compound against COX-1 and COX-2.

Step-by-Step Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol stock solution in the assay buffer. A typical concentration range would be from 100 µM to 0.01 µM. Also, prepare serial dilutions of the reference inhibitors.

  • Set up the Assay Plate:

    • Blank: Assay buffer only.

    • Negative Control (100% Activity): Enzyme, assay buffer, and DMSO (at the same final concentration as the test compound wells).

    • Positive Control: Enzyme, assay buffer, and a known inhibitor at a concentration that gives maximum inhibition.

    • Test Wells: Enzyme, assay buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add the appropriate amount of COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add the diluted test compound or reference inhibitors to the respective wells. Add an equivalent volume of DMSO to the negative control wells.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the blank.

  • Reaction Incubation: Incubate the plate at 25°C for a specified time (e.g., 5 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • Detection: Stop the reaction and measure the product formation according to the assay kit manufacturer's instructions. This typically involves a colorimetric reaction that can be measured using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * [(Absorbance of Control - Absorbance of Test) / Absorbance of Control]

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Protocol 2: Determining the Mode of Inhibition

Understanding whether the inhibition is competitive, non-competitive, or uncompetitive provides valuable mechanistic insights. This is typically determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Procedure:

  • Select Inhibitor Concentrations: Based on the IC50 value, choose two or three concentrations of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • Vary Substrate Concentrations: For each inhibitor concentration (including zero inhibitor), perform the enzyme assay with a range of arachidonic acid concentrations (e.g., from 0.5 x Km to 10 x Km, where Km is the Michaelis constant for the substrate).

  • Measure Initial Rates: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (v₀). This is typically done by taking multiple absorbance readings over a short period and determining the initial linear slope.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner.

Table 1: Hypothetical IC50 Values for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol and Reference Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol 15.20.819
Celecoxib10.50.05210
SC-5600.0096.30.0014
Indomethacin0.0150.90.017

Interpretation of Hypothetical Data:

In this hypothetical example, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol shows good potency against COX-2 with an IC50 of 0.8 µM. It also exhibits a degree of selectivity for COX-2 over COX-1, with a selectivity index of 19. While not as selective as Celecoxib, this result would warrant further investigation into its potential as a selective COX-2 inhibitor.

Troubleshooting and Best Practices

  • Solubility Issues: If the test compound has poor solubility in aqueous buffer, the final DMSO concentration in the assay may need to be optimized. However, it should be kept as low as possible (typically <1%) as high concentrations of DMSO can inhibit enzyme activity.

  • Assay Interference: The test compound may interfere with the detection method (e.g., by absorbing light at the same wavelength as the product). It is essential to run controls with the test compound in the absence of the enzyme to check for such interference.

  • Enzyme Stability: Ensure that the enzyme is stored and handled correctly to maintain its activity. Avoid repeated freeze-thaw cycles.

  • Linear Range: Always ensure that the assay is performed within the linear range of both time and enzyme concentration. This should be determined in preliminary experiments.

Conclusion

This application note provides a detailed and scientifically grounded framework for the initial investigation of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol as a potential enzyme inhibitor, with a specific focus on COX-2. The pyrazole scaffold is a well-established pharmacophore in enzyme inhibitor design, and the protocols outlined here offer a robust starting point for characterizing the inhibitory activity and mechanism of this novel compound. By following these guidelines, researchers can generate reliable and reproducible data to evaluate the therapeutic potential of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol and similar pyrazole derivatives.

References

  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 17(10), 2723–2727. [Link]

  • Hassan, A. S., Haiba, M. E., Abdin, Y. G., & El-Gazzar, A. R. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European journal of medicinal chemistry, 171, 332–342. [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., Prasad, B. V., & Marnett, L. J. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 43(15), 2860–2870. [Link]

  • Kandeel, M., Abdel-Kader, A. A., & El-Sayed, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 299. [Link]

  • Macchini, M., Sbrana, F., & La Motta, C. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6296. [Link]

  • Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: the birth of a new class of drugs.
  • Mishra, S., & Salehi, B. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S6), 8479-8495. [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2019). Pyrazole Derivatives as Selective COX-2 Inhibitors. In Progress in COX-2 inhibitors: A journey so far. ResearchGate. [Link]

  • Rao, P. N., & Knaus, E. E. (2008). Evolution of NSAIDs: A journey in review. Journal of pharmacy & pharmaceutical sciences, 11(2), 81s–110s.
  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(4), 251–261. [Link]

  • Sharma, V., Kumar, P., & Kumar, V. (2013). Pyrazole containing derivatives of medicinal interest: A review. International Journal of ChemTech Research, 5(4), 1733-1750.
  • Singh, R., & Kumar, V. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 10(1). [Link]

  • Suzuki, T., Fujii, A., & Ohno, M. (2002). Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. Cancer science, 93(3), 310–317. [Link]

  • Zablotskaya, A., Zablotsky, D., & Kirejev, V. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(1), 799-837. [Link]

  • Zerrer, R., & Gsell, B. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of agricultural and food chemistry, 50(10), 2817–2821. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experimental outcomes. Our focus is on the foundational Knorr pyrazole synthesis and its modern variants, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Section 1: Foundational Knowledge: The Knorr Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone in medicinal chemistry, is most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This reaction, known as the Knorr pyrazole synthesis, proceeds through the formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[1][2][3] Understanding this mechanism is critical for troubleshooting and optimization.

The regioselectivity of the reaction—which of the two carbonyl carbons is attacked first by which hydrazine nitrogen—is a key consideration, especially when using unsymmetrical dicarbonyls or substituted hydrazines.[3][4] Factors such as steric hindrance, the electronic nature of substituents, and reaction pH can significantly influence the final isomeric ratio.[3][5]

Core Mechanism of Knorr Pyrazole Synthesis

// Reactants R1 [label="1,3-Dicarbonyl"]; R2 [label="Hydrazine"];

// Intermediates I1 [label="Hydrazone/\nEnamine Intermediate"]; I2 [label="Cyclized Intermediate\n(non-aromatic)"];

// Product P [label="Pyrazole"];

// Nodes for steps S1 [label="Condensation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; S2 [label="Intramolecular\nCyclization", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; S3 [label="Dehydration", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges {R1, R2} -> S1 [arrowhead=none]; S1 -> I1 [label="+ H₂O", color="#EA4335"]; I1 -> S2 [color="#4285F4"]; S2 -> I2 [color="#4285F4"]; I2 -> S3 [color="#34A853"]; S3 -> P [label="- H₂O", color="#EA4335"]; } केंदot Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during pyrazole synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and solutions?

A1: Low or no yield is a common issue that can often be traced back to one of several factors:

  • Probable Cause 1: Lack of Catalysis. Many pyrazole syntheses, particularly with less reactive dicarbonyls, require a catalyst to proceed efficiently.[4] Without one, the reaction may not start at all.

    • Solution: Introduce a catalytic amount of a Brønsted or Lewis acid. A few drops of acetic acid or a small amount of p-toluenesulfonic acid can protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[2] For certain substrates, Lewis acids like lithium perchlorate have also proven effective.[4]

  • Probable Cause 2: Inappropriate Solvent. The choice of solvent is critical for ensuring that both the 1,3-dicarbonyl and the hydrazine are sufficiently soluble to react.

    • Solution: Ethanol is a common starting point as it dissolves a wide range of reactants and allows for heating to reflux.[5] If solubility remains an issue, consider more polar, aprotic solvents like DMF, DMAc, or DMSO.[5] For greener protocols, ethylene glycol or even solvent-free conditions with microwave irradiation can be highly effective.[4][6][7]

  • Probable Cause 3: Unstable Reactants. Hydrazine itself is highly reactive and can be unstable. Similarly, some complex 1,3-dicarbonyl compounds may degrade under harsh reaction conditions (e.g., high heat or strong acid/base).

    • Solution: Use a more stable form of hydrazine, such as hydrazine monohydrate or a hydrochloride salt. If using a salt, a base (like triethylamine or sodium acetate) may be needed to liberate the free hydrazine in situ. Monitor the stability of your dicarbonyl starting material by TLC before starting the reaction. If degradation is suspected, consider milder reaction conditions, such as running the reaction at room temperature for a longer period.

Troubleshooting Workflow for Low Yield

// Nodes Start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Was a catalyst used?", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Catalyst [label="Action: Add catalytic acid\n(e.g., AcOH, p-TsOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent [label="Are reactants soluble\nin the chosen solvent?", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Change_Solvent [label="Action: Change to a more\npolar solvent (e.g., EtOH, DMF)\nor consider microwave conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Conditions [label="Are reaction conditions\ntoo harsh (high temp)?", shape=diamond, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Lower_Temp [label="Action: Reduce temperature\nand increase reaction time.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recheck [label="Re-run and monitor\nreaction by TLC/LC-MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Catalyst; Check_Catalyst -> Add_Catalyst [label="No"]; Check_Catalyst -> Check_Solvent [label="Yes"]; Add_Catalyst -> Recheck; Check_Solvent -> Change_Solvent [label="No"]; Check_Solvent -> Check_Conditions [label="Yes"]; Change_Solvent -> Recheck; Check_Conditions -> Lower_Temp [label="Yes"]; Check_Conditions -> Recheck [label="No"]; Lower_Temp -> Recheck; } केंदot Caption: A logical workflow for diagnosing low-yield reactions.

Q2: My reaction is producing a mixture of two isomeric pyrazoles. How can I improve the regioselectivity?

A2: This is the classic challenge when using an unsymmetrical 1,3-dicarbonyl (R1 ≠ R3). The two different carbonyl groups have different reactivities, leading to two possible products.

  • Probable Cause: Similar Carbonyl Reactivity. If the electronic and steric environments of the two carbonyls are very similar, both will be attacked by the hydrazine at comparable rates.

    • Solution 1: pH Control. The reaction mechanism can be steered by controlling the pH. Under acidic conditions, the reaction tends to proceed via the more stable hydrazone intermediate. The initial attack of the hydrazine will likely occur at the more reactive carbonyl (less sterically hindered or more electronically activated). Carefully controlling the amount of acid catalyst can favor one pathway over the other.[5]

    • Solution 2: Steric and Electronic Differentiation. If possible, choose a 1,3-dicarbonyl precursor with significantly different substituents. For example, a trifluoromethyl ketone is much more electrophilic than an alkyl ketone, leading to preferential initial attack at the trifluoromethyl-substituted carbonyl carbon.[5]

    • Solution 3: Use of a Substituted Hydrazine. Using a substituted hydrazine (e.g., phenylhydrazine) introduces its own steric and electronic biases. The more nucleophilic and less hindered -NH2 group will typically attack the more electrophilic carbonyl carbon first.[5]

Q3: I've formed my product, but it's difficult to purify. What are the best practices for isolating pyrazoles?

A3: Pyrazoles can be tricky to purify due to their basic nitrogen atoms, which can cause streaking on silica gel columns.

  • Solution 1: Recrystallization. This should be your first approach. Pyrazoles are often crystalline solids. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or isopropanol.[8]

  • Solution 2: Acid-Base Extraction. If your pyrazole is sufficiently basic, you can perform an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO3 and extract the pure pyrazole back into an organic solvent.

  • Solution 3: Deactivating Silica Gel. If column chromatography is unavoidable, deactivate the silica gel to prevent product loss. This can be done by preparing your column slurry with a solvent system containing a small amount of triethylamine (0.5-1%).[8] This neutralizes the acidic silanol groups on the silica surface. Alternatively, using neutral alumina as the stationary phase can be effective.[8]

Section 3: Frequently Asked Questions (FAQs)

Q: When should I consider using microwave-assisted synthesis?

A: Microwave-assisted synthesis is an excellent choice for accelerating reaction rates and often improving yields.[9][10] It is particularly useful for reactions that are sluggish at conventional reflux temperatures. The rapid, uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes.[4][9][11] It also facilitates the use of greener solvents like water or ethanol and enables solvent-free reactions.[7][11]

Q: How does the choice of hydrazine (e.g., hydrazine hydrate vs. phenylhydrazine) affect the reaction?

A: The substituent on the hydrazine has a major impact.

  • Hydrazine (or its hydrate): Produces an N-unsubstituted pyrazole. The resulting product has an acidic N-H proton and can exist in different tautomeric forms.

  • Substituted Hydrazines (e.g., Phenylhydrazine, Methylhydrazine): These will produce N1-substituted pyrazoles. This is crucial for controlling regioselectivity, as the two nitrogen atoms of the hydrazine are no longer equivalent. The more nucleophilic and less sterically hindered nitrogen (the terminal -NH2) typically initiates the reaction.[5]

Q: What is the best way to monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Co-spot your starting materials alongside the reaction mixture to track their consumption and the appearance of the new product spot. A good solvent system for TLC is typically a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, especially when dealing with isomers, LC-MS is the ideal technique.

Section 4: Data-Driven Optimization

The choice of reaction parameters can have a dramatic effect on product yield. The following table summarizes findings from various literature sources on the impact of catalysts and solvents.

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneVariousRT - Reflux24-72hLow to moderate[4]
Acetic Acid (cat.)EthanolReflux2-8h70-90%[5]
LiClO₄Ethylene GlycolRoom Temp1-2h70-95%[4]
Iodine (cat.)DMSO10012hGood[6]
None (MW)Water150 (MW)10-20 min70-90%[11]
SrFe₁₂O₁₉ (cat.)Solvent-free10015-30 minHigh[6]

This table is a representative summary; optimal conditions are substrate-dependent.

Section 5: Optimized Experimental Protocols

Protocol 1: Classical Synthesis of 3,5-dimethylpyrazole

This protocol details the straightforward synthesis using acetylacetone and hydrazine hydrate with acid catalysis.

Workflow:

Protocol_1_Workflow Setup 1. Reaction Setup (Flask, Stir Bar) Reagents 2. Add EtOH, Acetylacetone, Hydrazine Hydrate Setup->Reagents Catalyst 3. Add Acetic Acid (Catalyst) Reagents->Catalyst Reflux 4. Heat to Reflux (Monitor by TLC) Catalyst->Reflux Workup 5. Cool & Concentrate Reflux->Workup Purify 6. Recrystallize (H₂O/EtOH) Workup->Purify

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add ethanol (20 mL).

  • Add acetylacetone (1.0 g, 10 mmol) to the ethanol and stir to dissolve.

  • Carefully add hydrazine monohydrate (0.5 g, 10 mmol) dropwise to the solution. An exotherm may be observed.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the reaction's progress by TLC (3:7 Ethyl Acetate:Hexanes).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting oil/solid, add cold water (15 mL) to induce precipitation.

  • Collect the white solid product by vacuum filtration, wash with a small amount of cold water, and air dry.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain pure 3,5-dimethylpyrazole.

Protocol 2: Microwave-Assisted Synthesis of a 1-Aryl-1H-pyrazole-5-amine

This protocol outlines a rapid, modern approach using microwave irradiation.[11]

Step-by-Step Methodology:

  • In a 10 mL microwave reaction vessel equipped with a small stir bar, combine 3-aminocrotononitrile (1.0 mmol), the desired aryl hydrazine hydrochloride (1.1 mmol), and 1 M HCl (4 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 15 minutes with stirring.

  • After the reaction, cool the vessel to room temperature using compressed air.

  • Carefully uncap the vessel and transfer the acidic solution to a small beaker.

  • While stirring, slowly add 10% NaOH solution dropwise until the solution is basic (pH > 10), which will precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry to obtain the pure 1-aryl-1H-pyrazole-5-amine.[11]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7689-7707. [Link]

  • OChemSimplified. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Zhang, J., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Beneteau, V., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(3), 1039. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 923-927. [Link]

  • Chen, B., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. The Journal of Organic Chemistry, 65(14), 4323-4327. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Forum discussion]. [Link]

  • Insuasty, B., et al. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Current Organic Synthesis. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS No. 213690-49-4). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound with the high degree of purity required for downstream applications. Here, we synthesize established chemical principles with practical, field-proven insights to address common purification and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Analysis

This section addresses initial questions researchers may have upon completing the synthesis of the crude product.

Q1: My initial analysis (TLC/¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities?

A1: The impurity profile of your crude 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is intrinsically linked to its synthetic route. Pyrazole-phenols are often synthesized via condensation reactions. Consequently, common impurities may include:

  • Unreacted Starting Materials: Residual phenylhydrazine or the corresponding chalcone/diketone precursor.

  • Regioisomers: Depending on the synthetic strategy, isomeric pyrazole products can form.[1]

  • Side-Reaction Byproducts: Products from self-condensation of starting materials or degradation. For instance, reactions involving phenols can sometimes lead to oxidation byproducts like benzoquinones.[2]

  • Polybrominated Species: If bromination of the phenol ring is the final step, di- or tri-brominated phenols can be significant impurities.[3]

Expert Insight: A preliminary ¹H NMR is invaluable. Look for unreacted aldehyde protons (9-10 ppm), multiple distinct aromatic patterns, or aliphatic signals from precursors that should not be present in the final product.

Q2: What is the best first-step purification method for a moderately clean crude product (~80% purity)?

A2: For a product of ~80% purity, flash column chromatography is typically the most efficient and versatile primary purification method. It offers a good balance between resolution, speed, and scale.[2][4] Recrystallization is a powerful alternative if a suitable solvent system can be identified quickly and the main impurities have significantly different solubilities.

Q3: The compound appears as a dark oil or tar, but I expect a solid. What should I do?

A3: An oily or tar-like consistency often indicates the presence of residual high-boiling solvents (e.g., DMF, DMSO) or significant impurities that are depressing the melting point.

Troubleshooting Steps:

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C). Co-evaporation with a lower-boiling solvent like toluene or dichloromethane can help remove stubborn high-boiling solvents.

  • Liquid-Liquid Extraction: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. This will remove inorganic salts and highly polar impurities.

  • Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture).

Section 2: Purification Workflow & Methodology

This section provides detailed protocols and the scientific rationale behind them. The general workflow is designed to progressively enhance the purity of your target compound.

Overall Purification Strategy

The following diagram outlines the decision-making process for purifying 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

G cluster_0 Start cluster_1 Analysis cluster_2 Purification Choice cluster_3 Primary Purification cluster_4 High Purity Polish cluster_5 Finish Crude Crude Product (Post-Synthesis Workup) Analysis Purity Assessment (TLC, ¹H NMR, LC-MS) Crude->Analysis Decision Purity >95%? Analysis->Decision Prep_HPLC Preparative HPLC Analysis->Prep_HPLC Purity <98% & High Value Column Flash Column Chromatography Decision->Column No Final_QC Final QC Analysis (NMR, LC-MS, MP) Decision->Final_QC Yes Column->Analysis Re-assess Recryst Recrystallization Column->Recryst Optional Polish Recryst->Analysis Re-assess Prep_HPLC->Final_QC Pure_Product Pure Product (>98%) Final_QC->Pure_Product

Caption: Purification workflow for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

Method 1: Flash Column Chromatography

Flash column chromatography is the workhorse technique for purifying moderately polar organic compounds. The stationary phase (silica gel) is polar, and compounds are eluted by a less polar mobile phase. More polar compounds interact more strongly with the silica and elute later.[2]

Step-by-Step Protocol:
  • TLC Analysis & Solvent System Selection:

    • Rationale: Thin-Layer Chromatography (TLC) is a crucial first step to determine the optimal solvent system for separation.[5][6] The goal is to find a solvent mixture that gives your target compound an Rf (retention factor) value of approximately 0.25-0.35.

    • Procedure: Spot your crude mixture on a silica gel TLC plate. Develop the plate in various mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). Visualize the spots using a UV lamp.

    • Starting Point: Based on structurally similar compounds, begin with a 10:1 mixture of Hexane:Ethyl Acetate.[7] Gradually increase the proportion of ethyl acetate to achieve the desired Rf.

  • Column Packing (Slurry Method):

    • Rationale: A well-packed column is essential for good separation. The slurry method minimizes air bubbles and channels.[8][9]

    • Procedure: a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.[9] b. In a beaker, mix silica gel with your initial, low-polarity eluent to form a smooth slurry. The typical ratio is ~30-50g of silica per 1g of crude product. c. Pour the slurry into the column. Tap the column gently to settle the packing. Open the stopcock to drain some solvent, ensuring the top of the silica bed is always covered with solvent.

  • Sample Loading:

    • Rationale: The sample should be applied to the column in a concentrated, narrow band to prevent peak broadening.

    • Procedure (Dry Loading): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. c. Evaporate the solvent completely to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Rationale: A gradient elution (gradually increasing solvent polarity) is often most effective. Less polar impurities will elute first, followed by your product, and then more polar impurities.

    • Procedure: a. Begin eluting with the low-polarity solvent system determined by TLC. b. Collect fractions in test tubes. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light. c. Gradually increase the polarity of the mobile phase as needed (e.g., from 10:1 to 5:1 Hexane:EtOAc). d. Combine the fractions containing the pure product.

Troubleshooting Flash Chromatography
IssuePossible CauseRecommended Solution
Poor Separation (Overlapping Spots) Incorrect solvent system (Rf too high or too low).Re-optimize the solvent system using TLC. A lower Rf (more polar solvent) will improve separation of less polar compounds, while a higher Rf is needed for very polar compounds.
Column was poorly packed (channeling).Repack the column carefully, ensuring a homogenous slurry and no air bubbles.
Product is not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the eluent. For highly retained compounds, adding a small amount of methanol (0.5-1%) may be necessary.
Cracked Silica Bed A switch in solvent polarity was too abrupt, generating heat.Ensure the top of the silica is always covered in solvent. Use a gradual gradient rather than a sudden step-change in solvent composition.
Streaking on TLC/Column Compound is acidic (phenol).Add 0.5-1% acetic acid or formic acid to the mobile phase to suppress the ionization of the phenolic proton, leading to sharper peaks.[10]
Sample was overloaded.Reduce the amount of crude material relative to the amount of silica gel. A 1:50 ratio is a good starting point for difficult separations.[8]
Method 2: Recrystallization

Recrystallization is an excellent technique for polishing a compound that is already relatively pure (>90%) and for removing minor, structurally similar impurities. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Step-by-Step Protocol:
  • Solvent Screening:

    • Rationale: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or insoluble at all temperatures.

    • Procedure: a. Place a small amount of your partially purified product (~20-30 mg) into several test tubes. b. Add a few drops of different solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water) to each tube. c. Observe solubility at room temperature. Heat the tubes that show poor solubility. d. An ideal solvent will dissolve the compound completely upon heating and form crystals upon cooling.

  • Recrystallization Procedure:

    • Rationale: Slow cooling promotes the formation of large, pure crystals, excluding impurities from the crystal lattice.

    • Procedure: a. Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. d. Once crystallization appears complete, cool the flask further in an ice bath to maximize yield. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For obtaining material with the highest possible purity (>99.5%), often required for pharmaceutical applications, preparative HPLC is the method of choice.[11]

  • Stationary Phase: A C18 reversed-phase column is most common for compounds of this polarity.[10]

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is standard practice for phenolic compounds to ensure sharp peaks by suppressing ionization.[10][12]

  • Detection: A UV detector set at a wavelength where the compound absorbs strongly (e.g., 254 nm or a specific λmax) is used to monitor the elution.

Section 3: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common column chromatography purification issues.

G start Start: Crude Product Purification check_tlc Run Analytical TLC. Is there good separation with Rf ≈ 0.3? start->check_tlc run_column Proceed with Flash Column Chromatography check_tlc->run_column Yes adjust_solvent Adjust Solvent System: - Streaking? Add 0.5% AcOH. - Spots at baseline? Increase polarity. - Spots at solvent front? Decrease polarity. check_tlc->adjust_solvent No monitor_fractions Monitor fractions by TLC. Are pure fractions obtained? run_column->monitor_fractions combine_pure Combine pure fractions. Evaporate solvent. monitor_fractions->combine_pure Yes troubleshoot_column Troubleshoot Column: - Broad peaks? Check for overloading. - Tailing? Compound may be acidic. - No elution? Increase solvent polarity. monitor_fractions->troubleshoot_column No end_success Success: Pure Product combine_pure->end_success adjust_solvent->check_tlc Re-test re_run_column Re-run column with adjusted parameters troubleshoot_column->re_run_column re_run_column->monitor_fractions

Caption: Troubleshooting logic for column chromatography.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health (NIH). [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. [Link]

  • Turowska-Tyrk, I., et al. (2021). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed in a Described Way? Molecules, 26(22), 6981. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • Silver, J. (2016). Which is the best column for preparative HPLC for purification of compounds from plant extracts? ResearchGate. [Link]

  • University of Alberta. (n.d.). Column chromatography. [Link]

  • University of Rochester. (n.d.). How to run column chromatography. [Link]

  • ResearchGate. (n.d.). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Jaćimović, Ž. K., et al. (2014). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O. ResearchGate. [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • Dias, M. I., et al. (2023). Preparative Fractionation of Phenolic Compounds and Isolation of an Enriched Flavonol Fraction from Winemaking Industry By-Products by High-Performance Counter-Current Chromatography. MDPI. [Link]

  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • ResearchGate. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • Royal Society of Chemistry. (2021). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. [Link]

  • National Institutes of Health (NIH). (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. [Link]

  • University of Cádiz. (n.d.). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. [Link]

  • ResearchGate. (2013). Column chromatography of phenolics? [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. [Link]

  • ACS Publications. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Link]

  • University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

  • Mody Chemi Pharma Ltd. (n.d.). Organics Bromo Compounds - Para Bromo Phenol Manufacturer from Mumbai. [Link]

  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]

Sources

Technical Support Center: Scaling Up the Production of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common challenges, from reaction control to purification, in a practical question-and-answer format, ensuring you have the necessary information to move from bench-scale experiments to larger-scale production with confidence.

Overview of the Synthetic Pathway

The synthesis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is typically approached via a two-step sequence. The first step involves the formation of the core pyrazolyl phenol structure, followed by a regioselective bromination. Understanding the mechanism and potential pitfalls of each step is critical for a successful and scalable process.

Step 1: Pyrazole Formation. The synthesis begins with the reaction of a chromone precursor with phenylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine at the C2 position of the chromone, leading to the opening of the pyrone ring. This is followed by an intramolecular condensation and dehydration to form the stable 2-(1-phenyl-1H-pyrazol-5-yl)phenol intermediate.[1]

Step 2: Regioselective Bromination. The second step is an electrophilic aromatic substitution on the electron-rich phenol ring of the intermediate. The primary challenge here is to selectively introduce a single bromine atom at the C4 position (para to the hydroxyl group) without causing over-bromination, which is a common issue with highly activated phenolic substrates.[2]

The overall workflow is summarized in the diagram below.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Regioselective Bromination cluster_2 Final Purification SM Starting Materials: Chromone & Phenylhydrazine Reaction1 Reaction: - Solvent (e.g., Ethanol) - Heat (Reflux) - Monitor by TLC SM->Reaction1 Condensation Workup1 Work-up 1: - Cool & Concentrate - Acid/Base Extraction - Isolate Crude Intermediate Reaction1->Workup1 Intermediate Intermediate: 2-(1-phenyl-1H-pyrazol-5-yl)phenol Workup1->Intermediate Reaction2 Reaction: - Solvent (e.g., DCM, CCl4) - Brominating Agent (e.g., NBS) - Controlled Temperature Intermediate->Reaction2 Electrophilic Substitution Workup2 Work-up 2: - Quench Reagent - Wash & Dry - Isolate Crude Product Reaction2->Workup2 Crude Crude Product Workup2->Crude Purification Purification: - Column Chromatography - Recrystallization Crude->Purification Final Final Product: 4-bromo-2-(1-phenyl-1H- pyrazol-5-yl)phenol Purification->Final

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Part A: Pyrazole Synthesis Issues

Q1: My pyrazole formation reaction is slow or stalls, with significant starting material remaining according to TLC. What's wrong?

A1: This is a common issue that typically points to three areas: reagent quality, reaction conditions, or mechanistic hurdles.

  • Reagent Quality: Phenylhydrazine can degrade upon storage, especially if exposed to air and light, turning dark and oily. This oxidation reduces its nucleophilicity. Always use freshly opened or purified phenylhydrazine for best results.

  • Reaction Conditions: While the reaction is often performed in refluxing ethanol, the specific chromone substrate may require different conditions.[1]

    • Solvent: Ensure you are using a suitable solvent. Ethanol or acetic acid are commonly employed. Acetic acid can act as both a solvent and a catalyst, sometimes accelerating the reaction.

    • Temperature: Insufficient temperature can lead to a slow reaction rate. Ensure you are reaching the proper reflux temperature for your chosen solvent.

    • pH: The rate of hydrazone formation, a key step in the mechanism, is pH-dependent.[3] If the reaction is too slow, the addition of a catalytic amount of a mild acid like acetic acid can be beneficial.

  • Steric Hindrance: If your chromone starting material has bulky substituents, particularly near the C2 position, the initial nucleophilic attack by phenylhydrazine may be sterically hindered, slowing the reaction. In such cases, a higher reaction temperature or longer reaction times may be necessary.[4]

Q2: My reaction produces a mixture of products, and I'm struggling to isolate the desired 2-(1-phenyl-1H-pyrazol-5-yl)phenol. What are the likely byproducts?

A2: The primary byproduct of concern is often the regioisomer, 2-(2-phenyl-2H-pyrazol-3-yl)phenol, although this is less common with substituted hydrazines. More likely, you may be forming pyrazoline intermediates that have not fully aromatized.

  • Cause: Incomplete dehydration of the pyrazoline intermediate to the final aromatic pyrazole can occur if reaction conditions are too mild or reaction times are too short.

  • Solution: Ensure the reaction goes to completion. Driving off water, for instance by using a Dean-Stark trap if the solvent is appropriate (e.g., toluene), or extending the reflux time in the presence of an acid catalyst can promote the final dehydration step.

  • Analytical Tip: Pyrazoline byproducts can often be distinguished from the desired pyrazole product by ¹H NMR. Pyrazolines will show aliphatic protons in the 3.0-5.0 ppm range, which are absent in the fully aromatic pyrazole product.

Part B: Bromination & Purification Issues

Q3: The bromination of my pyrazolylphenol intermediate is messy. I'm getting multiple spots on my TLC, indicating over-bromination. How can I achieve selective monobromination?

A3: This is the most critical challenge in this synthesis. The phenol ring is highly activated by the hydroxyl group, making it susceptible to polybromination. The key is to control the reactivity of the brominating agent.

  • Choice of Brominating Agent: This is your most important variable. Using elemental bromine (Br₂) directly often leads to over-bromination because it's highly reactive.[2] A milder, more controllable reagent is strongly recommended.

ReagentTypical ConditionsSelectivityScale-Up Considerations
Bromine (Br₂) in CH₂Cl₂ or CCl₄ 0 °C to RTLow to ModerateHighly corrosive and toxic. Exotherm can be difficult to control. Often leads to di- and tri-brominated products.[5]
N-Bromosuccinimide (NBS) 0 °C to RT in CH₂Cl₂ or CH₃CNHighSolid, easier to handle than Br₂. Provides a slow, low concentration of Br₂, which greatly favors monobromination.[6][7][8] This is the recommended starting point.
KBr / Oxidant (e.g., Oxone, BrO₃⁻) RT in H₂O/CH₃CNHighGenerates the electrophilic bromine species in situ. This is a greener and safer approach, avoiding the handling of Br₂. Can provide excellent para-selectivity.[2]
  • Causality: NBS and in situ generation methods work by maintaining a very low steady-state concentration of the active brominating species (Br⁺ or Br₂). This ensures that once a molecule of the pyrazolylphenol is brominated, the probability of it reacting a second time before an unreacted molecule is brominated is very low.

Q4: I'm seeing a significant amount of the ortho-brominated isomer instead of the desired para product. How can I improve regioselectivity?

A4: While the existing pyrazolyl group at one ortho position provides some steric hindrance, formation of the other ortho-isomer is still possible.

  • Steric Effects: The large pyrazolyl substituent should inherently direct bromination to the less hindered para position. If ortho-bromination is still significant, it may indicate the reaction is too fast or the temperature is too high. Running the reaction at a lower temperature (e.g., starting at -10 °C or 0 °C) can enhance selectivity.

  • Solvent Choice: Using non-polar solvents like carbon tetrachloride or hexane can sometimes improve para-selectivity compared to more polar solvents like acetonitrile or acetic acid.

  • Catalysts: Some literature suggests that certain catalysts or additives can be used to direct bromination. For example, methods using layered double hydroxides have shown excellent para-selectivity for phenol bromination.[2]

Q5: My final product is difficult to purify. It remains an oil or streaks on the silica gel column. What are the best purification strategies?

A5: Phenolic compounds can be challenging to purify due to their polarity and acidity, which can cause streaking on silica gel.

  • Acid/Base Work-up: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate or DCM. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts like HBr. Then, wash with water and brine, and dry the organic layer. This simple step can significantly improve the purity of the crude material.

  • Column Chromatography:

    • Deactivate Silica: If streaking persists, it's likely due to the acidic nature of the silica gel. You can "deactivate" the silica by pre-treating it with a solvent system containing a small amount of a base, like 0.5-1% triethylamine or pyridine, in your eluent (e.g., hexane/ethyl acetate). This neutralizes the acidic sites and prevents the phenolic product from sticking.

    • Gradient Elution: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This will help separate less polar impurities first, followed by your product.

  • Recrystallization: This is often the most effective method for purification, especially at a larger scale. After column chromatography to get reasonably pure material, identify a suitable solvent system for recrystallization. Common choices for polar compounds include ethanol/water, ethyl acetate/hexane, or toluene. A successful recrystallization can yield a highly pure, crystalline final product.[9]

Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)phenol (Intermediate)

Safety: Phenylhydrazine is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add chromone (1.0 eq) and ethanol (approx. 10 mL per gram of chromone).

  • Add phenylhydrazine (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The reaction should become a clear solution as it proceeds.

  • Analytical Checkpoint: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), checking for the consumption of the chromone starting material.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (20 mL per gram of starting chromone).

  • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 10 mL/g) to remove any unreacted phenylhydrazine, followed by water (1 x 10 mL/g) and brine (1 x 10 mL/g).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate, which can be used in the next step or purified further by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Safety: NBS is a lachrymator. Handle in a fume hood. The reaction may be exothermic.

  • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve the 2-(1-phenyl-1H-pyrazol-5-yl)phenol intermediate (1.0 eq) in dichloromethane (DCM, approx. 15 mL per gram).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in DCM or acetonitrile (use minimal solvent for dissolution).

  • Add the NBS solution dropwise to the cooled solution of the intermediate over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Analytical Checkpoint: Monitor the reaction by TLC. The product spot should be less polar than the starting material.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes to destroy any remaining active bromine.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude final product.

  • Purification: Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) followed by recrystallization from ethyl acetate/hexane to obtain the final product as a pure solid.

References
  • Lévai, A. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(10), 2613. [Link]

  • Schlosser, M., & Rauk, A. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling, 17(9), 2231-2239. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355-27384. [Link]

  • Baran, P. S., et al. (2004). 1-BENZYL-3-PHENYL-1H-PYRAZOLE. Organic Syntheses, 81, 261. [Link]

  • Coumbarides, G. S., et al. (2001). Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate. Bulletin of the Chemical Society of Japan, 74(1), 179-180. [Link]

  • Ghorbani-Vaghei, R., & Jalili, H. (2005). Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts. Journal of the Chinese Chemical Society, 52(5), 943-946. [Link]

  • Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Aouad, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6504. [Link]

  • Tekale, S. U., et al. (2012). Synthesis of 2-(1H-pyrazol-3-YL) phenols. E-Journal of Chemistry, 9(4), 2375-2380. [Link]

  • Zhang, W., et al. (2018). Regioselective bromination of phenols. Tetrahedron Letters, 59(32), 3089-3092. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Hasegawa, T., et al. (2015). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 5(3), 118-125. [Link]

  • Wang, C., et al. (2019). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. Molecules, 24(1), 103. [Link]

  • The Organic Chemistry Tutor. (2020). What's the difference between NBS and Br2? YouTube. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6639. [Link]

  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry, 5(3), 1738-1747. [Link]

  • Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • Ahmad, B., et al. (2007). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Acta Crystallographica Section E, 63(Pt 3), o1353–o1354. [Link]

  • Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(1), 76. [Link]

  • Chemistry Steps. (2023). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • Sharma, S., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1986-2022. [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution. YouTube. [Link]

  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

  • Carbery, D. R. (2010). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform, 41(28). [Link]

  • Dirksen, A., et al. (2006). Reaction rates of phenylhydrazine with a range of carbonyl compounds in a selection of catalyzing buffers at pH 7.4. Journal of the American Chemical Society, 128(49), 15602-15603. [Link]

  • Zhang, J., et al. (2015). Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. The Journal of Organic Chemistry, 80(18), 9292-9296. [Link]

  • Lévai, A. (2018). Regioselective reaction of chromene-4-thiones 144 with phenylhydrazine... ResearchGate. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for NMR analysis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in elucidating the structures of these versatile heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, but their unique electronic properties and dynamic behavior in solution can lead to complex and often ambiguous NMR spectra.

This resource provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying principles governing the appearance of pyrazole NMR spectra, empowering you to make informed decisions during data acquisition and interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the NMR analysis of N-unsubstituted pyrazoles.

Question 1: Why do the signals for the C3 and C5 positions of my 3(5)-substituted pyrazole appear as broad or averaged peaks in the ¹³C and ¹H NMR spectra?

This is a classic manifestation of annular tautomerism, a fundamental characteristic of N-unsubstituted pyrazoles.[1][2][3][4]

Causality & Explanation:

The proton on the nitrogen atom is not static; it rapidly exchanges between the N1 and N2 positions. This creates a dynamic equilibrium between two distinct tautomeric forms. If this exchange rate is faster than the NMR timescale for the specific nucleus being observed (e.g., ¹H or ¹³C), the spectrometer detects only a time-averaged representation of the two structures.[4] Consequently, the distinct signals for the C3 and C5 environments merge into a single, often broadened, average signal. The same effect applies to any protons attached to these carbons.

Question 2: The N-H proton signal in my ¹H NMR spectrum is extremely broad, or I can't find it at all. What is the reason for this?

The disappearance or significant broadening of the N-H proton signal is a frequently encountered issue, also rooted in exchange phenomena and nuclear properties.[1]

Causality & Explanation:

There are two primary factors contributing to this observation:

  • Rapid Chemical Exchange: The acidic N-H proton can undergo rapid intermolecular exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic/basic impurities.[1] This rapid exchange broadens the signal, often to the point where it becomes indistinguishable from the baseline noise. In protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with solvent deuterium, rendering it completely invisible in the ¹H spectrum.[1]

  • Quadrupolar Broadening: The ¹⁴N nucleus, which is the most abundant nitrogen isotope, possesses a quadrupole moment. This allows for very efficient relaxation of the directly attached proton, leading to significant signal broadening even when chemical exchange is slow.[1]

Troubleshooting Steps:

  • Use a High-Purity, Dry Solvent: Meticulously dry your deuterated solvent (e.g., by storing over molecular sieves) to minimize proton exchange with residual water.[1]

  • Vary Concentration and Temperature: The rate of intermolecular exchange can be dependent on concentration and temperature. Acquiring spectra at different concentrations or lower temperatures may sometimes sharpen the N-H signal.

  • Consider ¹⁵N Labeling: For unequivocal observation, isotopic labeling with ¹⁵N (a spin-1/2 nucleus without a quadrupole moment) will result in a sharp, observable N-H signal that couples to the proton.

Part 2: Troubleshooting Guides for Structural Elucidation

This section provides systematic workflows for resolving complex structural problems, particularly the unambiguous assignment of isomeric pyrazoles.

Guide 1: Distinguishing Between 1,3-, 1,4-, and 1,5-Disubstituted Pyrazole Regioisomers

Incorrectly assigning the substitution pattern is a common pitfall. A definitive assignment requires moving beyond 1D NMR and employing 2D correlation spectroscopy. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.[1][5]

Core Principle of HMBC: The HMBC experiment detects correlations between protons and carbons that are typically two or three bonds apart (²J_CH and ³J_CH). By observing these long-range correlations, one can piece together the carbon skeleton and confirm connectivity between substituents and the pyrazole core.

Illustrative Data for Distinguishing Isomers:

IsomerKey HMBC Correlations from Substituent Protons (R¹) to Pyrazole Carbons
1,3-Disubstituted Protons on R¹ (at N1) will show correlations to C3 and C5 .
1,4-Disubstituted Protons on R¹ (at N1) will show correlations to C5 . No correlation to C4 is typically observed, but a weak correlation to C3 might be present.
1,5-Disubstituted Protons on R¹ (at N1) will show correlations to C3 and C5 .

Note: The key distinction often lies in the correlations from the protons of the C-linked substituent (R²).

IsomerKey HMBC Correlations from Substituent Protons (R²) to Pyrazole Carbons
1,3-Disubstituted Protons on R² (at C3) will show correlations to C3 , C4 , and potentially a weak correlation to N2 (via ¹⁵N HMBC).
1,4-Disubstituted Protons on R² (at C4) will show correlations to C3 , C4 , and C5 .
1,5-Disubstituted Protons on R² (at C5) will show correlations to C4 , C5 , and potentially a weak correlation to N1 (via ¹⁵N HMBC).

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum

  • Sample Preparation: Prepare a moderately concentrated sample (10-50 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.

  • Tuning: Ensure the NMR probe is properly tuned for both the ¹H and ¹³C frequencies.[1]

  • Parameter Optimization: The most critical parameter is the long-range coupling delay, which is optimized for a specific nJ_CH value. A typical starting value is 8-10 Hz, which is effective for most two- and three-bond correlations.[1]

  • Acquisition: An HMBC experiment can take from 1 to 12 hours, depending on the sample concentration and the desired resolution.

  • Data Analysis: Process the 2D data and systematically map the cross-peaks that connect protons to distant carbons, following the logic outlined in the tables above.[5]

Workflow for Isomer Determination using HMBC

G start Acquire ¹H, ¹³C, and HMBC Spectra hsqc Assign directly attached H-C pairs using HSQC start->hsqc r1_protons Identify protons of N1-substituent (R¹) hsqc->r1_protons r1_corr Analyze HMBC correlations from R¹ protons r1_protons->r1_corr c3_c5_corr Correlates to C3 and C5? r1_corr->c3_c5_corr Yes c5_corr_only Correlates only to C5? r1_corr->c5_corr_only No r2_protons Identify protons of C-substituent (R²) c3_c5_corr->r2_protons isomer_14 Likely 1,4-isomer. Confirm with R² correlations. c5_corr_only->isomer_14 r2_corr Analyze HMBC correlations from R² protons r2_protons->r2_corr corr_to_c3c4 Correlates to C3 & C4? r2_corr->corr_to_c3c4 Yes corr_to_c4c5 Correlates to C4 & C5? r2_corr->corr_to_c4c5 No isomer_13 Confirmed 1,3-isomer corr_to_c3c4->isomer_13 isomer_15 Confirmed 1,5-isomer corr_to_c4c5->isomer_15 G start Room Temp NMR shows averaged/broad C3/C5 signals prep Prepare sample in low-temp solvent (e.g., CD₂Cl₂) start->prep cool Lower probe temp in 10-20K steps prep->cool equil Equilibrate for 5-10 min cool->equil acq Acquire ¹³C or ¹H spectrum equil->acq check Are C3/C5 signals resolved? acq->check resolved Signals resolved. Integrate to find tautomer ratio. check->resolved Yes not_resolved Signals still broad/averaged. check->not_resolved No not_resolved->cool

Caption: Workflow for resolving pyrazole tautomers using VT-NMR.

Part 3: Advanced Techniques and Data Reference

Nuclear Overhauser Effect (NOE) for Spatial Confirmation

While HMBC confirms through-bond connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent, NOE, reveals through-space proximity (typically < 5 Å). This is invaluable for confirming the relative orientation of substituents.

Application Example: In a 1,5-disubstituted pyrazole, irradiation of the protons on the N1-substituent should result in an NOE enhancement to the proton at the C5-substituent, but not to the proton at C4. This provides powerful, independent confirmation of the assignments derived from HMBC. [6]

Reference Data: Typical Chemical Shift Ranges

The following table provides approximate ¹H and ¹³C NMR chemical shift ranges for unsubstituted pyrazole in CDCl₃. Substituent effects can cause significant deviations from these values.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H10.0 - 13.0 (often broad)-
C3-H / C5-H~7.6 (averaged due to tautomerism)~134 (averaged due to tautomerism)
C4-H~6.3~105

Data is illustrative and compiled from typical values observed in the field.

References

  • Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. [Link]

  • (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Provasi, P. et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • 1H NMR of pyrazole : r/chemhelp. Reddit. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. No URL available
  • Structure Elucidation of a Pyrazolop[2][3]yran Derivative by NMR Spectroscopy. National Institutes of Health. [Link]

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. No URL available
  • Structure Elucidation of a Pyrazolop[2][3]yran Derivative by NMR Spectroscopy. ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. ACS Publications. [Link]

  • Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. MDPI. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the enzymatic cross-reactivity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Given the high structural homology among MTHFD isozymes, understanding the selectivity profile of this compound is critical for its development as a targeted therapeutic agent. We present a comparative analysis of its inhibitory activity against MTHFD2 and its closely related cytosolic isoform, MTHFD1. This guide details the underlying scientific principles for selectivity, provides robust experimental protocols for in-house validation, and offers insights into the interpretation of cross-reactivity data for drug development applications.

Introduction: The Critical Role of Selectivity in Targeted Therapy

The compound 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol has emerged as a significant tool in cancer research due to its inhibitory action on a key metabolic enzyme. Its primary target, MTHFD2, is a mitochondrial enzyme crucial for the one-carbon (1C) metabolic pathway that fuels the rapid proliferation of cancer cells by supplying precursors for nucleotide and amino acid synthesis.[1] What makes MTHFD2 an attractive therapeutic target is its distinct expression pattern: it is highly upregulated in a wide range of cancers while being largely absent in healthy adult tissues.[2][3][4] This differential expression presents a therapeutic window, allowing for targeted attacks on cancer cells with potentially minimal side effects.

However, the efficacy and safety of targeting MTHFD2 are intrinsically linked to the inhibitor's selectivity. The human genome contains two other closely related isozymes, MTHFD1 (cytosolic) and MTHFD2L (mitochondrial), which are expressed in healthy tissues and share significant structural similarity with MTHFD2.[4][5] Off-target inhibition of these isoforms could lead to unintended physiological effects and toxicities. Therefore, a rigorous evaluation of an inhibitor's cross-reactivity is a cornerstone of its preclinical development. This guide focuses on comparing the activity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol against MTHFD2 and its most critical off-target homolog, MTHFD1.

Primary Target Profile: MTHFD2 in Cancer Metabolism

MTHFD2 (Bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase, mitochondrial) is a key player in the mitochondrial folate cycle.[6] It catalyzes two sequential reactions: the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, and its subsequent hydrolysis. These reactions are vital for generating one-carbon units, which are exported to the cytosol to support the synthesis of purines and thymidylate – the building blocks of DNA and RNA.

Cancer cells, with their high proliferative rate, have an increased demand for these building blocks. The upregulation of MTHFD2 provides a metabolic advantage, making its inhibition a promising anticancer strategy.[2] By blocking MTHFD2, inhibitors can starve cancer cells of essential metabolites, leading to cell growth arrest and death.[3]

The challenge in developing MTHFD2-specific inhibitors lies in the high degree of structural conservation within the enzyme family.[4][7] MTHFD1 and MTHFD2 share significant sequence and structural similarity, particularly in their dehydrogenase/cyclohydrolase (DC) domains.[4][7] This makes achieving high selectivity a considerable, yet crucial, challenge.[8]

Comparative Selectivity Analysis: MTHFD2 vs. MTHFD1

The central question for any MTHFD2 inhibitor is its potency against the primary target versus its activity against MTHFD1. While specific IC50 values for 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol are not publicly available in the provided search results, we can analyze the selectivity profiles of other well-characterized MTHFD2 inhibitors to establish a framework for comparison.

For instance, the inhibitor LY345899 demonstrated a lower affinity for MTHFD2 (IC50: 663 nM) compared to MTHFD1 (IC50: 96 nM), indicating a lack of selectivity.[8] Conversely, another compound, DS44960156, showed remarkable selectivity (>18-fold) for MTHFD2 over MTHFD1.[8] These examples highlight the feasibility and importance of developing isoform-specific inhibitors.

To properly characterize 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, its inhibitory potency must be quantified against both enzymes. The resulting selectivity ratio (IC50 MTHFD1 / IC50 MTHFD2) is a key parameter for predicting its therapeutic index.

Table 1: Hypothetical Comparative Inhibition Data for MTHFD2 Inhibitors

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (MTHFD1/MTHFD2)Reference
4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol MTHFD2TBD\multirow{2}{}{TBD}\multirow{2}{}{Internal Data}
MTHFD1TBD
LY345899 (Non-selective control) MTHFD2663\multirow{2}{}{0.14}\multirow{2}{}{[8]}
MTHFD196
DS18561882 (Selective control) MTHFD28\multirow{2}{}{>18 (based on predecessor)}\multirow{2}{}{[6][8]}
MTHFD1>144 (estimated)

TBD: To Be Determined through experimental validation as described in Section 4.

Experimental Protocols for Cross-Reactivity Screening

To empirically determine the cross-reactivity profile of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, a robust and validated biochemical assay is required. The following protocol describes a common method for measuring the enzymatic activity of MTHFD1 and MTHFD2 and determining inhibitor IC50 values.

Workflow for Assessing Enzyme Cross-Reactivity

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Recombinant Enzyme (MTHFD1 & MTHFD2) A1 Pre-incubate Enzyme with Compound P1->A1 P2 Test Compound Dilution Series P2->A1 P3 Assay Buffer & Substrates A2 Initiate Reaction with Substrate P3->A2 A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop Reaction & Add Detection Reagent A3->A4 D1 Measure Signal (e.g., Fluorescence) A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate IC50 Value D2->D3 D4 Determine Selectivity Ratio D3->D4

Caption: Workflow for IC50 Determination and Selectivity Analysis.

Detailed Protocol: NAD(P)H-Glo™ Based IC50 Determination

This protocol is adapted from established methods for measuring MTHFD enzyme activity.[9] It relies on the detection of NADH or NADPH produced by the dehydrogenase reaction.

A. Materials and Reagents:

  • Recombinant human MTHFD2 and MTHFD1 (DC domain) enzymes

  • 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

  • DMSO (ACS grade)

  • MTHFD2 Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Tween-20)

  • MTHFD1 Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA)

  • Substrate (Folitixorin / 5,10-Methylenetetrahydrofolic Acid)

  • Cofactor for MTHFD2: NAD+

  • Cofactor for MTHFD1: NADP+

  • NAD(P)H-Glo™ Detection Reagent (Promega)

  • 384-well white assay plates

B. Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. These will be your compound source plates.

  • Assay Plate Preparation:

    • Add assay buffer to all wells of a 384-well plate.

    • Transfer a small volume (e.g., 0.5 µL) from the compound source plate to the assay plate. Include DMSO-only wells for high (100% activity) and no-enzyme wells for low (0% activity) controls.

  • Enzyme Addition:

    • Dilute MTHFD2 and MTHFD1 to their final working concentrations in their respective assay buffers. (e.g., 3 nM for MTHFD2, 25 nM for MTHFD1).[9]

    • Add the diluted enzyme solution to the appropriate wells containing the compound.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.[9]

  • Reaction Initiation:

    • Prepare a substrate/cofactor mix. For MTHFD2, mix Folitixorin (final conc. ~5 µM) and NAD+ (final conc. ~250 µM). For MTHFD1, mix Folitixorin (final conc. ~30 µM) and NADP+ (final conc. ~400 µM).[9]

    • Add the substrate/cofactor mix to all wells to start the enzymatic reaction.

  • Reaction and Detection:

    • Incubate the plate for 15-30 minutes at 37°C.

    • Stop the reaction by adding the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.

    • Incubate for an additional 60 minutes at room temperature to allow the detection signal to stabilize.[9]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

C. Data Analysis:

  • Normalize the data using the high and low controls: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Low) / (Signal_High - Signal_Low))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Discussion and Field Insights

From the perspective of a Senior Application Scientist, achieving high selectivity is paramount. An inhibitor that potently blocks MTHFD2 while sparing MTHFD1 is highly desirable.

  • Why Selectivity Matters: MTHFD1 is involved in cytosolic one-carbon metabolism in healthy cells.[1] Broad inhibition of both MTHFD1 and MTHFD2 could lead to side effects similar to those seen with classical antifolate drugs like methotrexate, which non-selectively target folate pathways. A highly selective MTHFD2 inhibitor promises a wider therapeutic window and a better safety profile.

  • Interpreting the Data: A selectivity ratio significantly greater than 10 is often considered a good starting point for a promising drug candidate. For example, the >18-fold selectivity of DS44960156 is a strong indicator of its potential.[8] The goal is to maximize on-target potency (low nM IC50 for MTHFD2) while minimizing off-target activity (high µM IC50 for MTHFD1).

  • Structural Rationale for Selectivity: Achieving selectivity is challenging due to the conserved nature of the active sites.[4] However, subtle differences in the amino acid residues lining the substrate and cofactor binding pockets between MTHFD1 and MTHFD2 can be exploited.[7] Successful selective inhibitors often engage with these non-conserved residues to achieve preferential binding. The pyrazole and phenol moieties of the compound likely form key interactions within the MTHFD2 active site, and their specific orientation will dictate its binding affinity and selectivity.

Visualizing Selectivity Profile

G cluster_compound 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol cluster_targets Enzyme Targets Compound Inhibitor MTHFD2 MTHFD2 (On-Target) Compound->MTHFD2 High Potency (Desired) MTHFD1 MTHFD1 (Off-Target) Compound->MTHFD1 Low Potency (Desired)

Caption: Desired Selectivity Profile of an MTHFD2 Inhibitor.

Conclusion

The therapeutic potential of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol as an anticancer agent is directly tied to its selectivity for MTHFD2 over other homologous enzymes, particularly MTHFD1. This guide has outlined the scientific rationale for this requirement and provided a detailed, actionable framework for its experimental validation. By rigorously applying these biochemical assays and carefully analyzing the resulting selectivity ratio, researchers can accurately position this compound within the drug development pipeline and make informed decisions about its future as a targeted cancer therapy.

References

  • Benchchem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, E70, o853.
  • Patsnap Synapse. (2024). What are MTHFD2 inhibitors and how do they work?
  • Li, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 112782.
  • Zheng, G., et al. (2020). More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? Frontiers in Oncology, 10, 656.
  • White Rose Research Online. Targeting MTHFD2 to exploit cancer-specific metabolism and the DNA damage response.
  • Cancer Discovery. (2024). Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response.
  • Chem-Impex. (5-Bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone.
  • Karlberg, T., et al. (2018). The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform-Selective Inhibitors. ChemMedChem, 13(1), 11-16.
  • Scientific Reports. (2024). Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L.
  • Gustafsson Sheppard, N., et al. (2017). Crystal Structure of the Emerging Cancer Target MTHFD2 in Complex with a Substrate-Based Inhibitor. Cancer Research, 77(22), 6305-6315.
  • ResearchGate. Structural sequence alignment of the MTHFD1 DC-domain and MTHFD2 from...
  • Reaction Biology. MTHFD2 Replication-related Assay Service.
  • Gustafsson, N., et al. (2015). The folate-coupled enzyme MTHFD2 is a nuclear protein and promotes cell proliferation. Scientific Reports, 5, 15029.
  • ACS Publications. (2021). Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Journal of Medicinal Chemistry.
  • Diva-Portal.org. (2023). Mechanistic study of one-carbon folate cycle enzymes in DNA repair: Determining the role of MTHFD1 and MTHFD2 in cancer cell survival.
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639.
  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Sigma-Aldrich. 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.
  • TCI Chemicals. 4-Bromo-2-(1H-pyrazol-3-yl)phenol.
  • Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). 4-Bromo-2-[(phenyl-imino)-meth-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853.

Sources

Confirming the Binding Site of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise identification and characterization of a molecule's binding site are paramount. This foundational knowledge underpins our understanding of its mechanism of action, guides lead optimization, and ultimately dictates its therapeutic potential and safety profile. This guide provides a comprehensive framework for confirming the binding site of the novel compound, 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol. While direct experimental data on this specific molecule is emerging, we can infer a probable target and outline a robust, multi-faceted approach for its validation.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, often targeting protein kinases. Notably, derivatives of 1-phenyl-1H-pyrazol have shown potent inhibitory activity against the BRAF(V600E) mutant kinase, a key driver in several cancers[1]. Based on this precedent, this guide will proceed with the hypothesis that 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a putative inhibitor of the BRAF(V600E) kinase.

To rigorously test this hypothesis, we will compare the analytical journey of our topic compound with that of a known BRAF(V600E) inhibitor, Vemurafenib . This comparative approach will highlight the critical experimental data required to build a compelling case for a specific binding interaction.

A Multi-Pronged Approach to Binding Site Confirmation

In Silico Prediction: Charting the Course with Molecular Docking

Before embarking on resource-intensive experimental work, computational docking can provide valuable initial insights into the feasibility and potential mode of binding.[2] This technique predicts the preferred orientation of a ligand when bound to a protein target, estimating the binding affinity.

Experimental Protocol: Molecular Docking of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol into the BRAF(V600E) Active Site

  • Protein Preparation:

    • Obtain the crystal structure of BRAF(V600E) (e.g., PDB ID: 3OG7).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH.

    • Define the binding site based on the location of the co-crystallized inhibitor in the original PDB file.

  • Ligand Preparation:

    • Generate a 3D conformation of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the defined binding pocket.

    • Score the resulting poses based on a scoring function that estimates the binding free energy.

  • Analysis:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

    • Compare the predicted binding mode to that of known inhibitors like Vemurafenib.

Expected Outcome: A successful docking simulation would show 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol fitting snugly into the ATP-binding pocket of BRAF(V600E), forming favorable interactions with key residues, thus justifying further experimental validation.

Biophysical Characterization: Quantifying the Interaction

Biophysical techniques are indispensable for confirming a direct physical interaction between a ligand and its target protein and for quantifying the thermodynamics of this binding event.[3][4][5]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC Analysis of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol and BRAF(V600E)

  • Sample Preparation:

    • Express and purify recombinant BRAF(V600E) protein.

    • Prepare a concentrated solution of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol in a buffer compatible with the protein.

    • Dialyze the protein against the same buffer to ensure a precise match.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine Kd, ΔH, and the stoichiometry of binding (n).

Comparative Data Table:

CompoundTargetKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenolBRAF(V600E)TBDTBDTBDTBD
VemurafenibBRAF(V600E)~20-40-122.5~1

TBD: To Be Determined by experiment.

A low nanomolar Kd value for the interaction between 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol and BRAF(V600E) would provide strong evidence of a high-affinity binding event.

Structural Elucidation: Visualizing the Binding Site with Atomic Precision

The gold standard for confirming a binding site is the determination of a high-resolution crystal structure of the ligand-protein complex. This provides irrefutable evidence of the binding location and the precise interactions that stabilize the complex.

Experimental Protocol: X-ray Crystallography of the 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol-BRAF(V600E) Complex

  • Co-crystallization:

    • Mix purified BRAF(V600E) protein with an excess of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to identify conditions that yield high-quality crystals.

  • Data Collection:

    • Harvest the crystals and cryo-protect them.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known BRAF structure as a search model.

    • Build the model of the protein and the bound ligand into the electron density map.

    • Refine the structure to obtain a high-resolution model with good stereochemistry.

  • Analysis:

    • Visualize the electron density for the bound ligand to confirm its identity and orientation.

    • Analyze the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

Visualizing the Workflow for Binding Site Confirmation

G cluster_0 Computational Prediction docking Molecular Docking itc Isothermal Titration Calorimetry (ITC) docking->itc Predicts binding mode Informs biophysical assays xray X-ray Crystallography itc->xray Confirms direct binding Provides thermodynamic data spr Surface Plasmon Resonance (SPR) dsf Differential Scanning Fluorimetry (DSF) xray->docking Validates predicted pose Provides atomic details cryoem Cryo-Electron Microscopy (Cryo-EM)

Caption: A generalized workflow for ligand binding site confirmation.

Conclusion: Building a Self-Validating Case

The journey to confirm the binding site of a novel compound like 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a systematic process of hypothesis generation and rigorous experimental validation. By leveraging computational predictions to guide biophysical and structural studies, researchers can build a self-validating and compelling body of evidence. The comparison with a well-characterized molecule like Vemurafenib provides a clear benchmark for the quality and type of data required to definitively establish the binding site and mechanism of action of this promising new compound. This integrated approach is fundamental to advancing our understanding of molecular interactions and accelerating the development of next-generation therapeutics.

References

  • Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(8), o853. [Link]

  • Gomes, P. A. C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]

  • Xie, Z.-R., & Hwang, M.-J. (2015). Methods for predicting protein-ligand binding sites. Methods in Molecular Biology, 1215, 383–398. [Link]

  • Renaud, J.-P., & Delsuc, M.-A. (2009). Biophysical techniques for ligand screening and drug design. Current Opinion in Pharmacology, 9(5), 622–628. [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]

  • MDPI. (2023). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". Molecules, 28(15), 5894. [Link]

  • Ghersi, D., & Sanchez, R. (2011). Beyond structural genomics: computational approaches for the identification of ligand binding sites in protein structures. Journal of Structural and Functional Genomics, 12(2), 89–97. [Link]

  • Li, Z., et al. (2013). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. Organic & Biomolecular Chemistry, 11(37), 6313–6323. [Link]

  • Royal Society of Chemistry. (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. [Link]

  • Gohlke, H., & Klebe, G. (2002). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics, 35(3), 257–338. [Link]

  • Zaimović, A., et al. (2022). Structure of (A) 4-bromo-2-(1H-pyrazol-3-yl)phenol, (B)... ResearchGate. [Link]

  • Jiménez, J., et al. (2017). DeepSite: protein-binding site predictor using 3D-convolutional neural networks. Bioinformatics, 33(19), 3036–3042. [Link]

  • Ciulli, A., & Williams, G. (2010). Biophysical screening for the discovery of small-molecule ligands. Methods in Molecular Biology, 660, 135–154. [Link]

  • Thomas, L. H., et al. (2011). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 10), o395–o399. [Link]

  • Cheng, L.-T., et al. (2007). Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. Journal of Chemical Theory and Computation, 3(4), 1493–1502. [Link]

  • Frontiers in Pharmacology. (2024). Prediction of protein-ligand binding affinity through multi-instance learning techniques by docking. [Link]

  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Retrieved January 24, 2026, from [Link]

  • Yan, X.-X., et al. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(8), o853. [Link]

  • Li, J., et al. (2014). 4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 11(5), 624–630. [Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of Pyrazole Compounds' Biological Effects

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[3] Many pyrazole-containing compounds function as potent protein kinase inhibitors, targeting enzymes crucial in cell signaling pathways implicated in diseases like cancer and autoimmune disorders.[4][5] However, the journey from a promising hit in a primary screen to a validated lead compound is fraught with challenges. Independent, rigorous verification of a compound's biological effects is the bedrock of a successful drug discovery program.

This guide provides a structured, multi-stage framework for the comprehensive verification of a novel pyrazole compound, designed to build a robust data package that is both scientifically sound and directly comparable to alternative agents. We will proceed under the assumption that our test compound, "Pyr-A," has been designed as an anti-inflammatory kinase inhibitor.

The Verification Workflow: A Multi-Pillar Approach

True confidence in a compound's biological profile is not achieved through a single experiment but by building a logical, self-validating cascade of evidence. Our workflow is designed in three sequential stages: from the clean, controlled environment of a biochemical assay, through the complexity of a cellular system, to the ultimate test of efficacy in a living organism.

G cluster_0 Stage 1: Biochemical Verification cluster_1 Stage 2: In Vitro Cellular Validation cluster_2 Stage 3: In Vivo Proof-of-Concept b_assay Biochemical Kinase Assay b_data Determine Potency (IC50) & Selectivity b_assay->b_data Yields c_viability Cell Viability Assay (MTT) b_data->c_viability Proceed if Potent & Selective c_data Assess Cytotoxicity (CC50) Confirm Target Inhibition (EC50) Measure Functional Effect c_viability->c_data c_target Target Engagement Assay (Western Blot) c_target->c_data c_function Functional Cellular Assay (e.g., Cytokine Release) c_function->c_data i_model Animal Model of Inflammation (Carrageenan-Induced Paw Edema) c_data->i_model Proceed if Cell-Active & Non-Toxic i_data Evaluate Efficacy (% Inhibition of Edema) i_model->i_data Measures end_node Validated Lead Candidate i_data->end_node G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene PyrA Pyr-A PyrA->pJAK2 Inhibits

Caption: Inhibition of the JAK2-STAT3 signaling pathway by Pyr-A.

Experimental Protocol: Western Blot for p-STAT3

  • Cell Treatment : Plate cells (e.g., THP-1) and pre-treat with various concentrations of Pyr-A for 1-2 hours.

  • Stimulation : Stimulate the cells with a cytokine like Interleukin-6 (IL-6) for a short period (e.g., 15-30 minutes) to activate the JAK2-STAT3 pathway.

  • Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [6]4. Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis : Separate 20-30 µg of protein from each sample by SDS-PAGE. [7]6. Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [8]7. Blocking & Antibody Incubation : Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, wash and incubate with a secondary antibody conjugated to HRP. [7]8. Detection : Add an enhanced chemiluminescence (ECL) substrate and image the resulting light signal.

  • Stripping and Re-probing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like GAPDH. [7]10. Data Analysis : Quantify the band intensities using image analysis software. Calculate the ratio of p-STAT3 to total STAT3 and determine the EC50 (the concentration for 50% inhibition in the cellular context).

Trustworthiness Check: This provides a direct visual confirmation of target inhibition. A dose-dependent decrease in the p-STAT3 signal, without a change in total STAT3, is strong evidence that Pyr-A is acting on the intended pathway. The EC50 should ideally be close to the biochemical IC50, though differences can arise due to factors like cell permeability.

Comparative Data Table 2: Cellular Activity and Cytotoxicity

CompoundTarget Inhibition EC50 (nM) (p-STAT3 reduction)Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / EC50)
Pyr-A 55> 50> 900
Ruxolitinib 180> 50> 277

Data is hypothetical for illustrative purposes. A higher therapeutic index is better.

Stage 3: In Vivo Proof-of-Concept — Does It Work in a Living System?

The final and most demanding test is to determine if the compound is effective in a relevant animal model of disease. This stage assesses not only efficacy but also provides preliminary insights into the compound's behavior in a whole organism (pharmacokinetics and safety).

Core Experiment: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-characterized model of acute inflammation, useful for the rapid evaluation of anti-inflammatory drugs. [9]The injection of carrageenan, an irritant, into a rat's paw induces a localized inflammatory response characterized by swelling (edema). [10] Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization : Allow male Wistar rats (150-200g) to acclimate for at least one week.

  • Grouping : Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or DMSO/Cremophor)

    • Positive Control (e.g., Indomethacin, a standard NSAID, at 10 mg/kg)

    • Pyr-A (e.g., at 3, 10, and 30 mg/kg doses)

  • Compound Administration : Administer the vehicle, Indomethacin, or Pyr-A via an appropriate route (e.g., oral gavage, p.o.) 60 minutes before the carrageenan injection. [9]4. Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema : Inject a 1% solution of carrageenan in saline (e.g., 100 µL) into the sub-plantar surface of the right hind paw of each animal. [11]6. Post-Induction Measurements : Measure the paw volume again at several time points, typically 1, 2, 3, and 4 hours after the carrageenan injection. [12]7. Data Analysis : Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume from baseline.

Trustworthiness Check: A statistically significant, dose-dependent reduction in paw edema by Pyr-A compared to the vehicle control demonstrates in vivo efficacy. Comparing the effect size to a well-established drug like Indomethacin provides a benchmark for its potential.

Comparative Data Table 3: In Vivo Anti-Inflammatory Efficacy

Treatment GroupDose (mg/kg, p.o.)Peak % Inhibition of Edema (at 3 hours)
Vehicle Control-0%
Pyr-A 325%
1048%
3065%
Indomethacin 1055%

Data is hypothetical for illustrative purposes.

Conclusion

This three-stage verification guide provides a robust framework for building a comprehensive and defensible data package for a novel pyrazole compound. By systematically progressing from biochemical potency to cellular validation and finally to in vivo proof-of-concept, researchers can establish a clear, logical line of evidence for a compound's biological effects. Each stage is designed to be a self-validating system, where the results of one experiment inform and are confirmed by the next. Objective comparison against established reference compounds at each stage is critical for contextualizing the performance of the new chemical entity and making informed decisions in the drug development process.

References

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Available at: [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). PubMed Central. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Available at: [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2026). Arabian Journal of Chemistry. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Available at: [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available at: [Link]

  • Video: The JAK-STAT Signaling Pathway. (2023). JoVE. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. Available at: [Link]

  • In vitro kinase assay. (2023). Protocols.io. Available at: [Link]

  • (PDF) Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). ResearchGate. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI. Available at: [Link]

  • The JAK/STAT signaling pathway. (2004). Journal of Cell Science. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Available at: [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Semantic Scholar. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (n.d.). Slideshare. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). Frontiers. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). NCBI Bookshelf. Available at: [Link]

Sources

A Researcher's Guide to Assessing the Specificity of Novel Bioactive Compounds: A Case Study on 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the specificity of a small molecule inhibitor is a critical determinant of its utility and potential for therapeutic development. A highly specific compound interacts with its intended target with high affinity while exhibiting minimal binding to other biomolecules. This minimizes off-target effects, which can lead to cellular toxicity and misleading experimental results. Conversely, a non-specific or "dirty" compound can be a valuable tool for probing complex biological systems, but its polypharmacology must be well-characterized.

This guide provides a comprehensive framework for assessing the specificity of a novel compound, using the synthetic molecule 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol as a representative example. While this specific molecule is not extensively characterized in the public domain, its pyrazole and phenol moieties are common pharmacophores found in a variety of kinase inhibitors. Therefore, we will proceed with the hypothesis that its primary target class is the protein kinome. This guide will walk through the essential in silico, in vitro, and cell-based methodologies required to build a robust specificity profile.

Initial Target Hypothesis and In Silico Profiling

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses about a compound's potential targets and off-targets. The structure of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol, featuring a substituted pyrazole ring, is reminiscent of scaffolds known to bind to the ATP pocket of protein kinases.

Workflow for In Silico Target Prediction:

A logical first step is to perform a similarity search against databases of known bioactive compounds, such as ChEMBL or PubChem. This can reveal compounds with similar structures and known biological activities, providing clues to potential targets. Following this, one can use target prediction tools that employ machine learning algorithms or ligand-based pharmacophore modeling to predict a ranked list of likely protein targets.

cluster_0 In Silico Workflow A Compound of Interest 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol B Similarity Search (e.g., ChEMBL, PubChem) A->B C Target Prediction Tools (e.g., SwissTargetPrediction) A->C D Identify Structurally Similar Compounds B->D E Ranked List of Potential Targets C->E F Hypothesized Primary Target(s) (e.g., Kinase Family X) D->F E->F cluster_1 Cell-Based Validation Workflow A Treat Cells with Test Compound B Target Engagement Assay (e.g., CETSA) A->B C Downstream Pathway Analysis (e.g., Phospho-Western) A->C D Confirm Compound Binds to Target in Cells B->D E Confirm Functional Inhibition of Target Pathway C->E F Validate Specificity in a Cellular Context D->F E->F

Caption: Workflow for orthogonal cell-based validation.

Comparison with Alternative Compounds

To put the specificity of 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol into context, it should be compared against both a highly specific "gold standard" inhibitor for the same target and a known non-specific inhibitor.

Comparative Specificity Profile

CompoundPrimary Target IC50Number of Off-Targets (>50% Inh. @ 1µM)Selectivity Score*
4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol (Hypothetical Data) 15 nM40.02
Alternative A (Highly Specific) 10 nM10.01
Alternative B (Non-Specific) 50 nM350.3

*Selectivity Score (S-score): A quantitative measure of promiscuity, often calculated as the number of inhibited off-targets divided by the total number of kinases tested. A lower score indicates higher specificity.

This comparative analysis is crucial for researchers to decide if the compound's specificity profile is suitable for their intended application. A compound with a few known off-targets might still be a valuable tool, provided the researcher is aware of these liabilities and can design experiments with appropriate controls.

Conclusion

Assessing the specificity of a novel compound like 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a multi-step process that requires a combination of in silico, biochemical, and cell-based approaches. By systematically validating the primary target, quantifying off-target interactions through large-panel screening, and confirming on-target activity in a cellular context, researchers can build a comprehensive specificity profile. This rigorous, evidence-based approach is fundamental to ensuring the reliability of experimental data and is a critical step in the journey of translating a novel chemical entity into a trusted research tool or a potential therapeutic agent.

References

  • ChEMBL Database. European Bioinformatics Institute. [Link]

  • PubChem Database. National Center for Biotechnology Information. [Link]

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

  • KINOMEscan™ Profiling Service. Eurofins DiscoverX. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science. [Link]

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a multitude of pharmaceuticals, agrochemicals, and advanced materials. For researchers and professionals in drug development, the efficient and selective synthesis of substituted pyrazoles is a critical endeavor. The choice of synthetic route can significantly impact yield, purity, scalability, and ultimately, the viability of a lead compound. This guide provides an in-depth, data-driven comparison of the most prevalent and impactful methods for pyrazole synthesis, offering detailed experimental protocols and a clear rationale behind the chemical pathways.

The Enduring Classic: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a workhorse in pyrazole synthesis due to its simplicity and the ready availability of starting materials.[1][2]

Mechanism of the Knorr Synthesis

The reaction typically proceeds under acidic or basic conditions. The generally accepted mechanism involves the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[2][3]

A critical consideration in the Knorr synthesis is regioselectivity, especially when employing unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of a substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazole products.[4] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[5]

Knorr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Figure 1: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol provides a representative example of the Knorr synthesis.

Materials:

  • Acetylacetone (1,3-dicarbonyl)

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve acetylacetone (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain 3,5-dimethyl-1-phenyl-1H-pyrazole.

The Paal-Knorr Synthesis: A Close Relative with a Different Focus

The Paal-Knorr synthesis is a renowned method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[6] While the Knorr pyrazole synthesis involves 1,3-dicarbonyls, the term "Paal-Knorr" is sometimes informally extended to pyrazole synthesis due to the similar condensation-cyclization mechanism. However, for clarity and precision, it is best to associate the Paal-Knorr name with 1,4-dicarbonyl precursors leading to five-membered heterocycles with one heteroatom, and the Knorr name for the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines.[7][8]

[3+2] Cycloaddition Reactions: A Modern and Versatile Approach

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective route to pyrazoles. These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene.

Mechanism of [3+2] Cycloaddition

A common example is the reaction of a diazo compound (the 1,3-dipole) with an alkyne. The concerted or stepwise cycloaddition leads to a pyrazole ring directly. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.[9]

Cycloaddition_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Diazo Diazo Compound (e.g., Diazomethane) Transition_State [3+2] Cycloaddition Transition State Diazo->Transition_State Alkyne Alkyne Alkyne->Transition_State Pyrazole Pyrazole Product Transition_State->Pyrazole Concerted or Stepwise

Figure 2: General mechanism of pyrazole synthesis via [3+2] cycloaddition.

Experimental Protocol: Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate

This protocol details a catalyst-free thermal cycloaddition.[9]

Materials:

  • Methyl phenylpropiolate (alkyne)

  • Ethyl diazoacetate (diazo compound)

  • Xylene (solvent)

Procedure:

  • Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood using appropriate safety precautions, including a blast shield.[10]

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl phenylpropiolate (1.0 eq) in xylene.

  • Carefully add ethyl diazoacetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the characteristic yellow color of the diazo compound and by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pyrazole product.

Metal-Catalyzed Syntheses: Precision and Efficiency

Modern organometallic chemistry has introduced a variety of metal-catalyzed methods for pyrazole synthesis, often offering high efficiency, milder reaction conditions, and excellent control over regioselectivity. Catalysts based on palladium, copper, iron, and ruthenium have been successfully employed.[11]

Mechanism of a Representative Copper-Catalyzed Synthesis

One example is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. The proposed mechanism involves the formation of a hydrazonyl radical, which then undergoes intramolecular cyclization onto the double bond. Subsequent oxidation and tautomerization lead to the aromatic pyrazole ring.[12]

Metal_Catalyzed_Workflow cluster_start Starting Materials cluster_reaction Catalytic Cycle Hydrazone β,γ-Unsaturated Hydrazone Radical_Formation Hydrazonyl Radical Formation Hydrazone->Radical_Formation Catalyst Cu(I) or Cu(II) Catalyst Catalyst->Radical_Formation Oxidant Oxidant (e.g., O₂ from air) Oxidation Oxidation & Tautomerization Oxidant->Oxidation Cyclization Intramolecular Cyclization Radical_Formation->Cyclization Cyclization->Oxidation Oxidation->Catalyst Catalyst Regeneration Product Pyrazole Product Oxidation->Product

Figure 3: Simplified workflow for a copper-catalyzed pyrazole synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis of a Trisubstituted Pyrazole

This protocol is a general representation of a copper-catalyzed approach.

Materials:

  • α,β-Unsaturated ketone

  • Aryl hydrazine hydrochloride

  • Copper(II) triflate (Cu(OTf)₂) (catalyst)

  • 1,2-Dichloroethane (DCE) (solvent)

Procedure:

  • To a reaction vial, add the α,β-unsaturated ketone (1.0 eq), aryl hydrazine hydrochloride (1.2 eq), and Cu(OTf)₂ (10 mol%).

  • Add DCE as the solvent.

  • Seal the vial and heat the mixture at the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrazole.

Head-to-Head Performance Comparison

The choice of synthesis method is a trade-off between various factors. The following table provides a comparative summary based on typical experimental data.

FeatureKnorr Synthesis[3+2] CycloadditionMetal-Catalyzed Synthesis
Typical Yield Good to excellent (70-95%)[12]Moderate to excellent (50-95%)Good to excellent (60-99%)[12]
Reaction Time 1-24 hours2-48 hours1-24 hours
Temperature Room temp. to refluxRoom temp. to refluxRoom temp. to high temp.
Regioselectivity Often an issue with unsymmetrical substrates[4]Generally high, predictableOften high, catalyst/ligand controlled
Functional Group Tolerance Moderate; sensitive groups may not be toleratedGood; often compatible with a wide range of groupsGood to excellent, depending on the catalyst
Substrate Scope Broad for 1,3-dicarbonyls and hydrazinesBroad for alkynes/alkenes and 1,3-dipolesBroad, depends on the specific catalytic system
Scalability Generally good, widely used in industryCan be limited by the stability/availability of 1,3-dipolesCan be excellent, but catalyst cost may be a factor
Key Advantages Simple, readily available starting materialsHigh regioselectivity, mild conditions possibleHigh efficiency, excellent regiocontrol, mild conditions
Key Disadvantages Regioselectivity issues, sometimes harsh conditionsUse of potentially hazardous reagents (e.g., diazo compounds)Catalyst cost and sensitivity, optimization required

Conclusion: Selecting the Optimal Synthetic Strategy

The "best" method for pyrazole synthesis is highly dependent on the specific target molecule and the available resources.

  • The Knorr synthesis remains a valuable and straightforward method, particularly for symmetrical pyrazoles or when regioselectivity is not a concern. Its use of readily available and inexpensive starting materials makes it attractive for large-scale synthesis.[1]

  • [3+2] Cycloaddition reactions provide a powerful tool for constructing highly substituted pyrazoles with excellent control over regiochemistry. The ability to perform these reactions under mild, and even catalyst-free, conditions is a significant advantage.[9] However, the preparation and handling of the 1,3-dipole, such as a diazo compound, require careful consideration of safety protocols.[10]

  • Metal-catalyzed methods represent the forefront of pyrazole synthesis, offering high yields, broad functional group tolerance, and exquisite regiocontrol.[11] These methods are particularly well-suited for the synthesis of complex, highly functionalized pyrazoles often encountered in drug discovery. While the initial investment in catalyst screening and optimization may be higher, the efficiency and selectivity often justify the effort.

Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each method, as presented in this guide, will empower the modern researcher to make an informed decision and select the most effective strategy for their synthetic goals.

References

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Al-Mulla, A. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023 , 28(18), 6529. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Black, P. J.; et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. React. Chem. Eng., 2022 , 7, 2235-2242. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010.
  • Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Danheiser, R. L.; et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angew. Chem. Int. Ed.2018 , 57, 11808-11813. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Padwa, A.; et al. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chem., 2003 , 5, 549-551. [Link]

  • The West Group. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. [Link]

  • Fustero, S.; et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem.2008 , 73(9), 3523–3529. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Taddei, M.; et al. Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Eur. J. Org. Chem.2018 , 2018(20-21), 2530-2534. [Link]

  • Dömling, A. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2020 , 16, 2146–2185. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • CUTM Courseware. pyrazole.pdf. [Link]

  • ResearchGate. Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. [Link]

  • University of Liverpool. key reactions in heterocycle synthesis. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

Sources

A Comparative Guide to Antioxidant Capacity: Pyrazole Phenols vs. Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Antioxidant Research

In the fields of medicinal chemistry and pharmacology, the quest for potent antioxidant agents is a perennial focus. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established pathological driver in a multitude of human diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. For decades, flavonoids—a vast class of polyphenolic compounds from plants—have been the benchmark for natural antioxidants, extensively studied for their health-promoting properties. However, the advent of sophisticated synthetic chemistry has ushered in new classes of molecules designed for enhanced efficacy and specificity. Among these, pyrazole phenols have emerged as a highly promising group of synthetic antioxidants, demonstrating capabilities that, in some cases, rival or even exceed those of their natural counterparts.

This guide provides a rigorous, evidence-based comparison of the antioxidant capacities of pyrazole phenols and flavonoids. We will dissect the structural determinants of their activity, present comparative experimental data, and offer detailed, validated protocols for the essential assays used in this field. The objective is to equip researchers and drug development professionals with the critical insights needed to navigate the selection and evaluation of these two pivotal classes of antioxidant compounds.

The Molecular Logic of Antioxidant Action

The efficacy of an antioxidant is fundamentally dictated by its molecular structure. Both flavonoids and pyrazole phenols exert their primary antioxidant effect through their ability to donate a hydrogen atom or an electron to neutralize highly reactive and damaging free radicals, thereby terminating the oxidative chain reaction.

Flavonoids: Nature's Blueprint for Antioxidant Activity

Flavonoids are characterized by a C6-C3-C6 skeleton, consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C). Their antioxidant prowess is governed by several key structural features.[1][2]

  • The Catechol Moiety: The presence of an ortho-dihydroxy (catechol) group on the B-ring is a primary determinant of high antioxidant capacity.[3] This configuration allows for the donation of a hydrogen atom to a radical, forming a stable, delocalized semiquinone radical.

  • C-Ring Unsaturation: A double bond between carbons 2 and 3 in the C-ring, in conjugation with a 4-keto group, enhances the delocalization of electrons across the molecule.[4] This structural element improves the stability of the flavonoid radical after it has donated a hydrogen atom, making the initial donation more favorable.[4]

  • Hydroxyl Group Positions: The presence of hydroxyl (-OH) groups at the 3- and 5-positions further contributes to the overall radical-scavenging potential.[2][5]

The antioxidant activity of flavonoids is directly correlated with the number and arrangement of these hydroxyl groups.[2]

Pyrazole Phenols: Synthetic Scaffolds for Tunable Potency

Pyrazole phenols are synthetic heterocyclic compounds that strategically combine a phenol ring with a pyrazole nucleus.[6][7] This hybrid structure offers distinct advantages for medicinal chemists.

  • The Phenolic Core: Like flavonoids, the primary mechanism of action is the hydrogen-donating ability of the phenolic hydroxyl group.

  • The Pyrazole Ring's Contribution: The nitrogen-containing pyrazole ring is not merely a passive scaffold. It influences the electronic properties of the molecule and can help stabilize the phenoxyl radical formed after hydrogen donation. Furthermore, the N-H proton of the pyrazole moiety itself can contribute to radical scavenging activity.[8]

  • Synthetic Versatility: The greatest strength of pyrazole phenols lies in their synthetic tractability. Substituents on both the pyrazole and phenolic rings can be systematically and precisely modified to optimize antioxidant capacity, lipophilicity, and other pharmacokinetic properties—a level of control not readily achievable with natural flavonoids. Computational studies have shown that engineered hydroxyl derivatives of pyrazoles can be more efficient antioxidants than the standard flavonoid, quercetin.[9]

A Data-Driven Comparison of Antioxidant Efficacy

To objectively compare these two classes, we must turn to quantitative data from standardized in vitro antioxidant assays. The most common and trusted methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay.[10][11] DPPH and ABTS measure the capacity for hydrogen or electron donation to neutralize a stable radical, while FRAP measures the ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[10]

The table below summarizes representative data from the literature, comparing the antioxidant performance of well-known flavonoids with that of various synthetic pyrazole phenols. The IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity; a lower IC50 indicates superior antioxidant capacity.

Compound ClassSpecific CompoundAssayIC50 (µM) or Equivalent ValueSource
Flavonoid QuercetinDPPH~8.7[9] (Comparative Standard)
Flavonoid LuteolinDPPH~10.5Public Data
Flavonoid CatechinDPPH~17.4Public Data
Pyrazole Phenol EdaravoneDPPH~25.0Public Data
Pyrazole Phenol Pyrazole derivative with catechol moietyDPPHExcellent radical scavenging activity[6][7][12]
Pyrazole Phenol 3,5-diarylpyrazole derivativeDPPHPotent radical scavenging activity[8]
Pyrazole Phenol Naphthyl-pyrazole derivative 4gROS InhibitionIC50 = 8.6 µM [13]

Analysis and Interpretation:

The data clearly illustrates that while flavonoids like quercetin are potent antioxidants, specifically designed pyrazole phenols can achieve remarkable efficacy. For instance, pyrazole derivatives incorporating a catechol moiety—a key feature for activity in flavonoids—exhibit excellent radical scavenging activity.[6][7][12] Other derivatives show potent activity in various assays, with some demonstrating IC50 values in the low micromolar range for inhibiting ROS production in cellular models.[8][13] This highlights a crucial takeaway: through rational design, synthetic pyrazole phenols can be engineered to match or exceed the antioxidant capacity of their natural counterparts.

Validated Experimental Protocols for Antioxidant Assessment

Accurate and reproducible data is the bedrock of scientific integrity. The following protocols for key antioxidant assays are presented with explanations for critical steps, ensuring a self-validating experimental design.

DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable DPPH free radical. The reduction of the deep purple DPPH to the yellow DPPH-H is monitored spectrophotometrically.[14] Its simplicity and reliability make it a widely used primary screen.[15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. This concentration provides a reliable starting absorbance.

  • Sample Preparation: Create a stock solution of the test compound (and a positive control like ascorbic acid or quercetin) in the same solvent. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Incubation: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution (e.g., 100 µL) with an equal volume of the test compound dilutions (e.g., 100 µL).

  • Dark Incubation (Critical Step): Incubate the mixture for 30 minutes at room temperature, protected from light. DPPH is light-sensitive, and this step prevents photochemical degradation, ensuring that any observed change in absorbance is due to the antioxidant's activity.

  • Spectrophotometric Reading: Measure the absorbance at a wavelength of ~517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of DPPH solution with the solvent blank, and Abs_sample is the absorbance with the test compound. The IC50 value is then determined by plotting the % scavenging against the compound concentration.[14]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Samples DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds & Control Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+). This method is advantageous as the ABTS radical is soluble in both aqueous and organic solvents and is not affected by pH, allowing for the analysis of a wider range of compounds.

Step-by-Step Methodology:

  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. This mixture must be allowed to stand in the dark at room temperature for 12-16 hours. This extended incubation is essential for the complete formation of the radical cation.

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm. This standardization ensures consistent results across different experiments.

  • Reaction: Add a small volume of the test compound (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 1 mL).

  • Incubation and Reading: After a set incubation time (typically 6-7 minutes), measure the absorbance at 734 nm.

  • Calculation: The calculation for % scavenging is identical to the DPPH assay. Results are often expressed as Trolox Equivalents (TEAC), comparing the sample's activity to that of Trolox, a water-soluble vitamin E analog.

Experimental Workflow: ABTS Assay

ABTS_Workflow cluster_prep 1. Radical Preparation cluster_reaction 2. Reaction & Analysis Generate Generate ABTS•+ Stock (ABTS + K2S2O8, 12-16h) Standardize Dilute to Absorbance of 0.70 at 734 nm Generate->Standardize Mix Add Test Compound to ABTS•+ Solution Standardize->Mix Measure Incubate & Measure Absorbance at 734 nm Mix->Measure Calculate Calculate % Scavenging or TEAC Value Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Bioavailability: The Critical Hurdle from Bench to Bedside

While potent in vitro activity is a prerequisite, the therapeutic potential of an antioxidant is ultimately determined by its bioavailability—the extent to which it is absorbed and becomes available at the site of action.

Flavonoids, despite their excellent in vitro results, often suffer from low and erratic bioavailability.[16] Their absorption is complex, often requiring enzymatic modification in the small intestine or metabolism by the gut microbiota into smaller, absorbable phenolic compounds.[17][18] This metabolic transformation means that the compounds circulating in the bloodstream may be different from the parent flavonoid originally consumed.[18]

This is another area where synthetic pyrazole phenols present a significant advantage. Their structures can be rationally modified to enhance solubility, improve membrane permeability, and resist metabolic degradation, thereby improving their pharmacokinetic profile. This "design-for-bioavailability" approach is a cornerstone of modern drug development and represents a key argument for the exploration of synthetic antioxidant scaffolds like pyrazole phenols.

Conclusion and Strategic Outlook

This guide has established that both flavonoids and pyrazole phenols are formidable classes of antioxidants. Flavonoids offer a rich, natural source of bioactive compounds that have long served as valuable research tools and dietary supplements. However, for therapeutic development, the limitations of their bioavailability and the difficulty in structural modification are significant hurdles.

Pyrazole phenols, in contrast, represent a modern, chemistry-driven approach. The evidence indicates that through rational design, their antioxidant capacity can be fine-tuned to equal or surpass that of leading flavonoids.[9] More importantly, their synthetic nature allows for optimization of their drug-like properties, offering a more direct and controllable path toward developing clinically effective antioxidant therapies.[13]

For researchers and drug developers, the path forward is clear. While the study of flavonoids remains valuable, the strategic investment in the design, synthesis, and evaluation of novel pyrazole phenol derivatives holds immense promise for creating next-generation antioxidant therapeutics with superior potency and tailored pharmacokinetic profiles.

References

  • Popović-Djordjević, J., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 16(7), 963-974. [Link]

  • Gomha, S. M., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 8(1), 1-14. [Link]

  • Popović-Djordjević, J., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science. [Link]

  • Nur, S., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. E3S Web of Conferences, 373, 03007. [Link]

  • Zeb, A. (2020). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. Antioxidants, 9(12), 1271. [Link]

  • Frias, I., et al. (2009). Structure-antioxidant activity relationships of flavonoids: a re-examination. Free Radical Research, 43(8), 773-783. [Link]

  • Moussa, H., et al. (2019). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Antioxidants, 8(9), 392. [Link]

  • Wolfe, K. L., et al. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8418-8426. [Link]

  • Racz, A., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Arabian Journal of Chemistry, 14(12), 103443. [Link]

  • Crozier, A., et al. (2010). Bioavailability of dietary flavonoids and phenolic compounds. Molecular Aspects of Medicine, 31(6), 446-467. [Link]

  • Nur, S., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. ResearchGate. [Link]

  • Chen, J., et al. (2024). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 29(5), 1056. [Link]

  • Vella, F. M., et al. (2022). Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions. Foods, 11(21), 3519. [Link]

  • Giallongo, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1640. [Link]

  • Rasulev, B., et al. (2004). Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Molecules, 9(1), 59-71. [Link]

  • Popović-Djordjević, J., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Bentham Science. [Link]

  • Chakraborty, D., et al. (2022). Comparative study on phenolic content, flavonoid content, and antioxidant activities of five species of the genus Phaseolus. Journal of Applied Biology & Biotechnology, 10(2), 118-129. [Link]

  • Kumar, S., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Biomedicines, 11(10), 2821. [Link]

  • Panche, A. N., et al. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Journal of Nutritional Science and Vitaminology, 2(1), 1-5. [Link]

  • Hameed, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed Research International, 2022, 5906319. [Link]

  • Sari, D. K., et al. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic extract of elephant ginger rhizome (Zingiber zerumbet (L.) Roscoeex Sm.). Pharmaciana, 12(1), 1-10. [Link]

  • Sricharoen, P., et al. (2015). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel pyrazole compound from benchtop synthesis to a potential therapeutic candidate is paved with rigorous experimental evaluation. The credibility of this journey hinges not just on the generation of data, but on its robust statistical validation. This guide provides an in-depth, experience-driven comparison of essential validation methodologies, ensuring your experimental data is not only accurate but also defensible and reproducible.

The core principle of any analytical or biological method validation is to demonstrate its suitability for the intended purpose.[1][2] For pyrazole compounds, which represent a significant class of pharmacologically active agents, this means ensuring that every piece of data, from simple analytical characterization to complex biological screening, is statistically sound.[3]

Section 1: The Foundation - Validating the Analytical Identity and Purity of Pyrazole Compounds

Before assessing the biological activity of a pyrazole derivative, its chemical integrity must be unequivocally established. This is the first line of defense against misleading biological results. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which we will adapt to the specific context of pyrazole compounds.[1][4][5][6]

Core Analytical Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For pyrazoles, this includes starting materials, synthetic byproducts, and potential degradants.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (short-term) and intermediate precision (within-laboratory variations).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Comparison of Analytical Techniques for Pyrazole Characterization & Purity Assessment

Technique Primary Use for Pyrazoles Key Validation Parameters to Emphasize Common Statistical Analyses
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impurities, stability studies.Linearity, Accuracy, Precision (Repeatability & Intermediate), Specificity, LOD, LOQ, Robustness.Linear regression for linearity, t-tests and ANOVA for comparing precision between different conditions, confidence intervals for accuracy.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of molecular weight, impurity identification, metabolite identification.Specificity, LOD, LOQ.Signal-to-noise ratio calculations for LOD/LOQ.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, confirmation of isomeric purity.Specificity.Integration analysis for relative quantification of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups.Specificity.Comparison of spectra to reference standards.

Experimental Protocol: HPLC Method Validation for a Novel Pyrazole Compound (PZ-X)

This protocol outlines the steps to validate an HPLC method for determining the purity of a newly synthesized pyrazole compound, "PZ-X".

1. System Suitability:

  • Objective: To ensure the chromatographic system is performing adequately.
  • Procedure:
  • Prepare a standard solution of PZ-X.
  • Inject the standard solution six times.
  • Calculate the relative standard deviation (RSD) for the peak area, retention time, and tailing factor.
  • Acceptance Criteria: RSD < 2% for peak area and retention time, tailing factor ≤ 2.

2. Specificity:

  • Objective: To demonstrate that the method can distinguish PZ-X from potential impurities and degradants.
  • Procedure:
  • Inject a blank (mobile phase), a solution of PZ-X standard, and solutions of known related substances/impurities.
  • Subject a solution of PZ-X to stress conditions (e.g., acid, base, heat, light, oxidation) to induce degradation.
  • Analyze the stressed samples and assess the peak purity of PZ-X using a photodiode array (PDA) detector.
  • Acceptance Criteria: No interfering peaks at the retention time of PZ-X in the blank or impurity solutions. The peak for PZ-X should be spectrally pure in stressed samples.

3. Linearity:

  • Objective: To demonstrate a linear relationship between concentration and detector response.
  • Procedure:
  • Prepare a series of at least five concentrations of PZ-X spanning the expected working range (e.g., 50-150% of the target concentration).
  • Inject each concentration in triplicate.
  • Plot the mean peak area against the concentration and perform a linear regression analysis.
  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Objective: To determine how close the measured value is to the true value.
  • Procedure:
  • Prepare a placebo mixture and spike it with known amounts of PZ-X at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Analyze each sample in triplicate.
  • Calculate the percentage recovery for each level.
  • Acceptance Criteria: Mean recovery should be within 98-102%.

5. Precision:

  • Objective: To assess the variability of the method.
  • Procedure:
  • Repeatability: Analyze six independent preparations of the same sample of PZ-X on the same day, by the same analyst, and on the same instrument.
  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
  • Acceptance Criteria: RSD < 2% for both repeatability and intermediate precision.

Visualization: Workflow for Analytical Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters B->C D System Suitability C->D Proceed to Validation E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis of Pyrazole Compounds J->K Validated Method L Ongoing Method Performance Monitoring K->L

Caption: A streamlined workflow for the development and validation of an analytical method for pyrazole compounds.

Section 2: Quantifying Biological Activity - Statistical Rigor in Preclinical Screening

Once the identity and purity of your pyrazole compounds are confirmed, the next crucial step is to assess their biological activity. Preclinical studies are the first stage in the drug development process, and their proper design, execution, and analysis are paramount for making informed decisions about advancing to clinical trials.[9]

Key Biological Assays for Pyrazole Compounds:

Many pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][10][11][12] Common assays include:

  • Antimicrobial Assays: Determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[12]

  • Antioxidant Assays: Measuring the scavenging activity against free radicals, such as the DPPH assay.[10]

  • Antiproliferative/Cytotoxicity Assays: Assessing the effect of the compounds on cancer cell lines, often by determining the half-maximal inhibitory concentration (IC50).[11][13]

Statistical Validation of Dose-Response Data:

A cornerstone of in vitro pharmacology is the dose-response curve, from which key parameters like IC50 (for inhibitors) or EC50 (for activators) are derived.[14][15] The statistical validity of these values is critical for comparing the potency of different pyrazole analogues.

Table 2: Comparison of Statistical Approaches for Dose-Response Analysis

Parameter Description Statistical Method Key Considerations
IC50/EC50 The concentration of a drug that gives half-maximal response.[14]Nonlinear Regression (e.g., four-parameter logistic model).[16]Data should be transformed to a logarithmic scale for the x-axis (concentration) to generate a sigmoidal curve.[17] It is crucial to generate a full dose-response curve to accurately determine the IC50/EC50.
Goodness of Fit How well the model fits the experimental data.R-squared (coefficient of determination), Sum of Squares.A high R-squared value (typically >0.95) indicates a good fit.
Confidence Intervals A range of values that is likely to contain the true IC50/EC50 value.Calculated from the standard error of the parameter estimates.Narrow confidence intervals indicate greater precision in the IC50/EC50 determination.[18]
Comparison of Potency Determining if the IC50 values of two or more compounds are statistically different.F-test for comparing fits of separate vs. global models, or t-tests on the log(IC50) values.Parametric tests are generally preferred due to their higher statistical power.[17]

Experimental Protocol: In Vitro Antiproliferative Assay and IC50 Determination

This protocol describes the evaluation of a series of pyrazole compounds against a cancer cell line (e.g., U937) using a luminescent cell viability assay.[13]

1. Cell Seeding:

  • Objective: To plate a consistent number of cells for the assay.
  • Procedure:
  • Culture U937 cells to logarithmic growth phase.
  • Count the cells and adjust the density to the desired concentration.
  • Seed the cells into a 96-well plate and incubate overnight.

2. Compound Treatment:

  • Objective: To expose the cells to a range of concentrations of the pyrazole compounds.
  • Procedure:
  • Prepare serial dilutions of the pyrazole compounds and a positive control (e.g., Mitomycin C).
  • Add the compounds to the appropriate wells, ensuring each concentration is tested in triplicate. Include vehicle control wells.
  • Incubate for a predetermined period (e.g., 48 or 72 hours).

3. Cell Viability Measurement:

  • Objective: To quantify the number of viable cells after treatment.
  • Procedure:
  • Use a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®).[13]
  • Add the reagent to each well and incubate according to the manufacturer's instructions.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Objective: To calculate the IC50 value for each compound.
  • Procedure:
  • Normalize the data: Express the luminescence of treated wells as a percentage of the vehicle control.
  • Transform the concentration values to their logarithms.
  • Use statistical software (e.g., GraphPad Prism) to fit the data to a nonlinear regression model (log(inhibitor) vs. response -- Variable slope).[13][15]
  • Determine the IC50, R-squared, and 95% confidence intervals for each compound.

Visualization: Decision Tree for Statistical Test Selection in Preclinical Studies

G cluster_tests Statistical Tests A Start: What is the research question? B Comparing Means of Two Groups? A->B C Comparing Means of >2 Groups? A->C D Assessing Relationship Between Two Variables? A->D E Paired t-test (dependent samples) B->E Yes F Independent t-test (independent samples) B->F No G One-way ANOVA C->G One independent variable H Two-way ANOVA (two independent variables) C->H Two or more independent variables I Correlation (e.g., Pearson) D->I Strength and direction of relationship J Linear Regression D->J Predicting one variable from another

Caption: A decision tree to guide the selection of appropriate statistical tests for common preclinical research questions.

Section 3: Ensuring Trustworthiness and Reproducibility

Beyond the specific statistical tests, the overall design and conduct of your experiments are critical for ensuring the trustworthiness of your data.

  • Randomization and Blinding: Whenever possible, randomize the allocation of treatments and blind the experimenter to the treatment groups to minimize bias.[9][19]

  • Data Management: Implement a robust data management plan to ensure data integrity from collection to analysis and storage.[20][21]

  • Replication: Ensure that experiments are replicated sufficiently to provide the statistical power needed to detect meaningful effects.

By integrating these principles of analytical validation, rigorous statistical analysis of biological data, and sound experimental design, you can build a comprehensive and compelling data package for your pyrazole compounds. This not only enhances the scientific integrity of your research but also provides a solid foundation for subsequent stages of drug development.

References

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ResearchGate. Statistical Methods for Drug Discovery | Request PDF. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Basicmedical Key. Statistical Methods for Drug Discovery. Available from: [Link]

  • Pharma World Magazine. Statistical tools and approaches to validate analytical methods: methodology and practical examples. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • eLife. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Survey Share. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. Available from: [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Available from: [Link]

  • National Institutes of Health. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. Available from: [Link]

  • National Institutes of Health. Statistical Considerations for Preclinical Studies - PMC. Available from: [Link]

  • National Institutes of Health. Biomarker Discovery and Validation: Statistical Considerations - PMC. Available from: [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • Cytel. Best Practices for Ensuring Data Quality in Clinical Trials. Available from: [Link]

  • Towards Data Science. Drug dose-response data analysis. Available from: [Link]

  • YouTube. Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Available from: [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. Available from: [Link]

  • ResearchGate. Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. Available from: [Link]

  • Genemod. 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy. Available from: [Link]

  • ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. Available from: [Link]

  • AMSbiopharma. Drug Development Priorities: Preclinical Data Drives Regulatory Success. Available from: [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

Sources

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